Methyl 5-iodo-2-methoxy-4-methylbenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 5-iodo-2-methoxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCVNRLZZVVKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652290 | |
| Record name | Methyl 5-iodo-2-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914225-32-4 | |
| Record name | Methyl 5-iodo-2-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-iodo-2-methoxy-4-methylbenzoate
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 5-iodo-2-methoxy-4-methylbenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented in two main stages: the preparation of the precursor, Methyl 2-methoxy-4-methylbenzoate, followed by its regioselective iodination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but also the scientific rationale behind the chosen methodologies.
Introduction: Strategic Approach to the Synthesis
The synthesis of this compound is strategically approached as a two-step process. This method was designed for its efficiency, high yield, and control over regioselectivity.
Step 1: Synthesis of the Precursor, Methyl 2-methoxy-4-methylbenzoate. The journey begins with the synthesis of the key precursor, Methyl 2-methoxy-4-methylbenzoate. This is achieved through the esterification and subsequent etherification of 4-methylsalicylic acid.
Step 2: Regioselective Iodination. The second stage involves the critical introduction of an iodine atom onto the benzene ring of the precursor. This is accomplished via an electrophilic aromatic substitution reaction, a cornerstone of aromatic chemistry. The choice of iodinating agent and catalyst is paramount to ensure the desired regiochemistry.
Diagram of the Overall Synthetic Workflow
Caption: Overall two-step synthesis pathway for this compound.
Part 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate
The synthesis of the precursor, Methyl 2-methoxy-4-methylbenzoate, can be efficiently achieved from 4-methylsalicylic acid. This process involves two key transformations: Fischer esterification of the carboxylic acid and Williamson ether synthesis of the phenolic hydroxyl group. These can often be performed in a one-pot fashion or as two distinct steps.
Experimental Protocol: Synthesis of Methyl 2-methoxy-4-methylbenzoate
-
Esterification:
-
To a solution of 4-methylsalicylic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 4-methylsalicylate.
-
-
Etherification:
-
Dissolve the crude Methyl 4-methylsalicylate in a polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5-2 equivalents) and dimethyl sulfate or methyl iodide (1.2-1.5 equivalents).
-
Heat the mixture to reflux for 6-12 hours, again monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting residue is then purified by column chromatography on silica gel to afford pure Methyl 2-methoxy-4-methylbenzoate.
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Part 2: Regioselective Iodination
The introduction of iodine at the C5 position of Methyl 2-methoxy-4-methylbenzoate is a critical step that relies on the principles of electrophilic aromatic substitution. The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The methoxy group is a significantly stronger activating group, and its directing effect will dominate.
Mechanistic Insight and Regioselectivity
The methoxy group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions. The methyl group at C4 directs to its ortho positions (C3 and C5). Both groups, therefore, direct to the C3 and C5 positions. However, the C5 position is sterically less hindered than the C3 position, which is flanked by the methoxy and methyl groups. Furthermore, the para-position to the strong activating methoxy group is electronically favored. Consequently, iodination is highly regioselective for the C5 position.
For this transformation, N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid is a highly effective reagent system for the iodination of electron-rich aromatic compounds.[1] This method proceeds under mild conditions and offers excellent yields.[1]
Diagram of the Iodination Mechanism
Caption: Mechanism of electrophilic iodination using NIS and trifluoroacetic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask protected from light, dissolve Methyl 2-methoxy-4-methylbenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (1.1 equivalents).
-
Cool the mixture to 0 °C and add a catalytic amount of trifluoroacetic acid (0.1 equivalents) dropwise.
-
-
Reaction Execution:
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography on silica gel to yield pure this compound.
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Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
| Compound | Technique | Expected Observations |
| Methyl 2-methoxy-4-methylbenzoate | ¹H NMR | Signals corresponding to two distinct methyl groups (one from the ester, one on the ring), a methoxy group, and aromatic protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the ester carbonyl, aromatic carbons, and methyl/methoxy carbons. | |
| IR | Characteristic stretching frequencies for C=O (ester), C-O (ether and ester), and aromatic C-H bonds. | |
| MS (ESI) | A molecular ion peak corresponding to the calculated molecular weight. | |
| This compound | ¹H NMR | The disappearance of one aromatic proton signal and a shift in the remaining aromatic proton signals. |
| ¹³C NMR | A signal for the carbon atom bonded to iodine, which will be shifted upfield. | |
| IR | Similar to the precursor, with potential shifts in the fingerprint region due to the iodo-substituent. | |
| MS (ESI) | A molecular ion peak corresponding to the iodinated product's molecular weight. |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, beginning with the synthesis of the precursor followed by a highly regioselective iodination, is well-supported by established principles of organic chemistry. The use of N-iodosuccinimide with a catalytic amount of trifluoroacetic acid for the iodination step is particularly advantageous due to its mild reaction conditions and high yields.[1] This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for various applications.
References
An In-depth Technical Guide to the Physical Properties of Methyl 5-iodo-2-methoxy-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Methyl 5-iodo-2-methoxy-4-methylbenzoate is a halogenated aromatic ester of significant interest in synthetic organic chemistry. Its multifunctional structure, incorporating an electron-donating methoxy group, a methyl group, and a strategically positioned iodine atom, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science research. The iodine atom, for instance, can be readily displaced or utilized in cross-coupling reactions, providing a convenient handle for molecular elaboration.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 914225-32-4). Recognizing that comprehensive experimental data for this specific compound is not widely available in the public domain, this document also serves as a practical manual, outlining detailed experimental protocols for the determination of its key physical characteristics. This approach is designed to empower researchers to generate reliable data in their own laboratories, ensuring the quality and reproducibility of their scientific endeavors.
Core Physical Properties
A summary of the core physical and chemical identifiers for this compound is presented below. It is important to note that while some properties are established, others, such as the melting and boiling points, are not definitively reported in the literature for this specific isomer and should be determined experimentally.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 914225-32-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁IO₃ | [1] |
| Molecular Weight | 306.098 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not definitively reported. | - |
| Boiling Point | Not definitively reported. | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | - |
Experimental Determination of Physical Properties
The following section details standardized, field-proven methodologies for the experimental determination of the primary physical properties of this compound. The causality behind key experimental choices is explained to ensure a deep understanding of the principles at play.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. A capillary tube is then tapped into the powder to collect a small sample, which is subsequently packed down to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Apparatus: A calibrated digital melting point apparatus is the preferred instrument for accuracy and ease of use.
-
Measurement:
-
An initial, rapid heating can be performed to determine an approximate melting range.
-
A second, more precise measurement is then conducted with a fresh sample. The temperature is ramped up quickly to about 10-15°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.
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The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Causality of Experimental Choices:
-
Fine Powder: Grinding the sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow temperature ramp near the melting point is crucial for an accurate determination, as it ensures that the temperature of the heating block is a true reflection of the sample's temperature.
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Sample Preparation Protocol:
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Sample Weighing: Accurately weigh 5-10 mg of this compound.
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Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is used to avoid a large solvent signal in the proton NMR spectrum.
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Transfer: Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube. The cotton plug removes any particulate matter that could degrade the spectral resolution.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference peak at 0 ppm.
-
Shimming: The NMR spectrometer's magnetic field is then shimmed to optimize its homogeneity, resulting in sharp, well-resolved peaks.
¹³C NMR Sample Preparation:
The procedure is similar to ¹H NMR, but a more concentrated sample (20-50 mg) is typically required due to the lower natural abundance of the ¹³C isotope.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a sample for NMR analysis.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands for the C=O of the ester, the C-O stretches of the ester and methoxy groups, and aromatic C-H and C=C bonds.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (approximately 306.1 g/mol ). The isotopic pattern of the molecular ion peak would also be characteristic, showing a significant M+1 peak due to the presence of ¹³C.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. For instance, in melting point determination, the sharpness of the melting range provides an internal check on the purity of the sample. In NMR spectroscopy, the integration of the proton signals should correspond to the number of protons in the molecule, and the chemical shifts and coupling constants should be consistent with the proposed structure. Cross-verification of data from multiple analytical techniques (NMR, IR, and MS) provides a high degree of confidence in the identity and purity of the compound.
Conclusion
This technical guide has provided a detailed overview of the known physical properties of this compound and has outlined robust experimental protocols for the determination of its key characteristics. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of accurate and reliable data, which is fundamental to the advancement of their scientific and developmental objectives.
References
An In-depth Technical Guide to Methyl 5-iodo-2-methoxy-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-iodo-2-methoxy-4-methylbenzoate (CAS No. 914225-32-4), a key organic intermediate. As a Senior Application Scientist, this document synthesizes its chemical properties, a probable synthesis route, potential applications in medicinal chemistry, and essential safety protocols, grounded in established chemical principles and data from related compounds.
Core Compound Identity and Physicochemical Properties
This compound is a substituted aromatic ester. The presence of an iodine atom, a methoxy group, and a methyl group on the benzene ring, along with the methyl ester functionality, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules, particularly in the development of novel pharmaceutical agents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (Predicted or from Similar Compounds) | Source |
| CAS Number | 914225-32-4 | [1] |
| Molecular Formula | C₁₀H₁₁IO₃ | Inferred |
| Molecular Weight | 306.10 g/mol | [2] |
| Appearance | Likely a solid at room temperature | |
| Melting Point | Not available for 914225-32-4. (Methyl 5-iodo-2-methoxybenzoate: 57-61 °C) | |
| Boiling Point | Not available for 914225-32-4. (Methyl 4-iodo-2-methoxybenzoate: 318 °C at 760 mmHg) | [3] |
| Purity | Commercially available up to >98% | [2] |
Note: Some physical properties are inferred from structurally similar compounds due to the limited publicly available data for this specific molecule.
Synthesis and Reaction Chemistry
Proposed Synthesis Workflow: Electrophilic Aromatic Iodination
The introduction of an iodine atom onto the benzene ring is typically achieved through electrophilic aromatic substitution. The methoxy and methyl groups are ortho-, para-directing activators. Given the steric hindrance from the existing substituents, the iodine is likely to be directed to the C5 position.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.
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Preparation: In a well-ventilated fume hood, dissolve Methyl 2-methoxy-4-methylbenzoate in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution. An acid catalyst, like sulfuric acid or a Lewis acid, may be required to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Medicinal Chemistry and Drug Development
Aryl iodides are valuable precursors in a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The iodine atom in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
Potential Cross-Coupling Reactions
The following diagram illustrates the potential utility of this compound in key cross-coupling reactions.
Caption: Potential cross-coupling reactions utilizing this compound.
These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzene ring, enabling the synthesis of diverse molecular scaffolds for drug discovery programs. For instance, the Suzuki coupling can be used to form biaryl structures, which are common motifs in many drugs. The Buchwald-Hartwig amination allows for the introduction of nitrogen-containing functional groups, which are crucial for modulating the pharmacological properties of a molecule.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound (CAS 914225-32-4) is not widely available, the safety precautions can be inferred from data on structurally similar iodo- and methoxy-substituted benzoates.
Table 2: Hazard Information (Inferred from Similar Compounds)
| Hazard Category | Description | Precautionary Statements |
| Skin Corrosion/Irritation | May cause skin irritation. | Wash hands thoroughly after handling. Wear protective gloves.[4][5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[4][5] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink or smoke when using this product.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.[5]
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents.[4]
Disposal
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its utility in organic synthesis, particularly in the construction of complex molecules for pharmaceutical research, is significant due to the reactivity of the aryl iodide. The synthetic and safety protocols outlined in this guide, though largely based on established chemical principles and data from analogous compounds, provide a solid foundation for its use in a research and development setting. Further investigation into its specific reaction kinetics and spectroscopic characterization would be beneficial to the scientific community.
References
A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 5-iodo-2-methoxy-4-methylbenzoate
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-iodo-2-methoxy-4-methylbenzoate (C₁₀H₁₁IO₃). Designed for researchers, chemists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a practical, field-proven perspective on structural verification.
Introduction: The Role of a Polysubstituted Aromatic Intermediate
This compound is a highly functionalized aromatic compound. Such polysubstituted benzene rings are critical building blocks in organic synthesis, serving as precursors for more complex molecular architectures, particularly in the development of novel pharmaceutical agents and materials. The specific arrangement of the iodo, methoxy, methyl, and methyl ester groups provides multiple reaction sites for further chemical transformations.
Given its potential as a key synthetic intermediate, unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach is not merely confirmatory but essential for ensuring material purity, validating synthetic outcomes, and predicting reactivity. This guide establishes a validated analytical workflow for the complete characterization of this molecule.
Molecular Structure Overview
The structural integrity of this compound is the foundation of its chemical identity. The following diagram illustrates the molecular structure with atomic numbering used for subsequent spectral assignments.
Caption: Molecular structure of this compound.
¹H and ¹³C NMR Spectroscopy: Mapping the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations, a complete structural map can be assembled.
Expertise in Practice: Why NMR is the Gold Standard
For a polysubstituted aromatic system, ¹H NMR provides definitive proof of the substitution pattern. The number of signals, their splitting patterns (or lack thereof, in this case), and their chemical shifts are uniquely dictated by the electronic environment created by the substituents. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR, and providing critical information on the electronic impact of substituents like iodine.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust and reproducible protocol is the bedrock of trustworthy data.[1]
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for protons) to ensure optimal signal dispersion and resolution.[2]
-
¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a 30° pulse angle to avoid saturation, a relaxation delay of 2 seconds, and the acquisition of 16 scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used. A longer relaxation delay (5 seconds) may be necessary to observe quaternary carbons, which have longer relaxation times.
-
Referencing: Chemical shifts are referenced to the residual CDCl₃ solvent peak (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
¹H NMR Data Summary and Interpretation
The ¹H NMR spectrum is predicted to show five distinct singlets, a direct consequence of the substitution pattern preventing any proton-proton coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~7.9 - 8.1 | Singlet | 1H | Ar-H (H6) | Deshielded by the adjacent electron-withdrawing ester and the anisotropic effect of the C-I bond. |
| ~6.8 - 7.0 | Singlet | 1H | Ar-H (H3) | Shielded by the strongly electron-donating methoxy group at the ortho position. |
| ~3.9 | Singlet | 3H | -OCH₃ (C9) | Typical chemical shift for an aryl methoxy group. |
| ~3.8 | Singlet | 3H | Ester -OCH₃ (C8) | Standard region for a methyl ester. |
| ~2.4 | Singlet | 3H | Ar-CH₃ (C10) | Characteristic shift for a methyl group attached to an aromatic ring. |
¹³C NMR Data Summary and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show all 10 unique carbon atoms.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~166 | C =O (C7) | Typical chemical shift for an ester carbonyl carbon. |
| ~158 | C -OCH₃ (C2) | Aromatic carbon attached to an oxygen atom, significantly deshielded. |
| ~142 | C -CH₃ (C4) | Aromatic carbon bearing the methyl group. |
| ~140 | C -H (C6) | Aromatic methine carbon deshielded by the adjacent ester and iodine. |
| ~131 | C -COOCH₃ (C1) | Quaternary carbon attached to the ester group. |
| ~112 | C -H (C3) | Aromatic methine carbon shielded by the adjacent methoxy group. |
| ~85 | C -I (C5) | The "heavy atom effect" of iodine causes a strong upfield (shielding) shift. |
| ~56 | -OC H₃ (C9) | Methoxy carbon. |
| ~52 | Ester -OC H₃ (C8) | Methyl ester carbon. |
| ~20 | Ar-C H₃ (C10) | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[3]
Trustworthiness through Self-Validation
The IR spectrum serves as a crucial cross-validation of the structural features deduced from NMR. The presence of a strong carbonyl absorption, coupled with characteristic aromatic and C-O stretching bands, provides a molecular "fingerprint" that must be consistent with the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern, efficient method for analyzing solid samples.
-
Background Scan: An initial scan is taken with the clean, empty ATR crystal to record the background spectrum of ambient air.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR diamond crystal.
-
Pressure Application: A pressure clamp is applied to ensure firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[3]
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000–650 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.
IR Spectral Data and Interpretation
| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2950 | Medium | C-H Aliphatic Stretch (-CH₃ groups) |
| ~1725 | Strong, Sharp | C=O Stretch (Ester Carbonyl) |
| ~1590, ~1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether & Ester) |
| ~1080 | Strong | Symmetric C-O-C Stretch (Aryl Ether & Ester) |
| ~880 | Strong | C-H Out-of-Plane Bend (Isolated Ar-H) |
| Below 600 | Weak-Medium | C-I Stretch |
The most diagnostic peak is the intense, sharp carbonyl stretch around 1725 cm⁻¹, which is a definitive indicator of the ester functional group.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structural components through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar organic molecules, often yielding a prominent protonated molecular ion peak with minimal fragmentation.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are released into the gas phase.
-
Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight detector) where their mass-to-charge ratio (m/z) is measured.
Mass Spectrum Data and Interpretation
-
Molecular Weight: The calculated monoisotopic mass of C₁₀H₁₁IO₃ is 305.97 g/mol .
-
Expected Ion Peaks: In positive-ion ESI-MS, the primary observed peak would be the protonated molecule, [M+H]⁺ at m/z 306.98 . A sodium adduct, [M+Na]⁺ at m/z 328.96 , is also commonly observed.
-
Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The major predicted fragmentation pathways provide further structural confirmation.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion: A Unified Spectroscopic Profile
The structural elucidation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of critical functional groups, most notably the ester carbonyl. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation patterns. This comprehensive analytical workflow provides a self-validating system, ensuring the highest degree of confidence in the material's identity and purity for its application in advanced organic synthesis.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-iodo-2-methoxy-4-methylbenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of NMR spectra is fundamental to confirming molecular identity, purity, and stereochemistry. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 5-iodo-2-methoxy-4-methylbenzoate, a substituted aromatic compound with potential applications as a building block in organic synthesis.
Molecular Structure and Predicted NMR Assignments
The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct and interpretable NMR fingerprint. The numbering convention used for the purpose of this guide is illustrated in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the two aromatic protons and the three methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-6 | ~ 7.8 | Singlet | 1H | This proton is ortho to the electron-withdrawing carbonyl group and meta to the methoxy group, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
| H-3 | ~ 6.9 | Singlet | 1H | This proton is ortho to the electron-donating methoxy group and meta to the iodo and methyl groups, resulting in an upfield shift. It appears as a singlet due to the lack of neighboring protons. |
| OCH₃ (Ester) | ~ 3.9 | Singlet | 3H | The protons of the methyl ester are deshielded by the adjacent carbonyl group and typically appear in this region. |
| OCH₃ (Methoxy) | ~ 3.8 | Singlet | 3H | The protons of the methoxy group are deshielded by the attached oxygen and resonate at a characteristic chemical shift. |
| CH₃ (Aromatic) | ~ 2.4 | Singlet | 3H | The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment, appearing further upfield. |
Table 1: Predicted ¹H NMR Data for this compound.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. Aromatic carbons generally resonate between 120-150 ppm.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ester) | ~ 166 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. |
| C-2 | ~ 158 | This carbon is attached to the electron-donating methoxy group, causing a significant downfield shift. |
| C-4 | ~ 142 | The carbon bearing the methyl group is also substituted, leading to a downfield shift. |
| C-6 | ~ 138 | This aromatic carbon is deshielded by the adjacent iodine and the ester group. |
| C-1 | ~ 125 | This carbon is attached to the ester group and is deshielded. |
| C-3 | ~ 112 | The carbon ortho to the electron-donating methoxy group is shielded. |
| C-5 | ~ 85 | The carbon atom directly bonded to the heavy iodine atom experiences a strong shielding effect, resulting in a significant upfield shift. |
| OCH₃ (Ester) | ~ 52 | The carbon of the methyl ester is deshielded by the adjacent oxygen atom. |
| OCH₃ (Methoxy) | ~ 56 | The methoxy carbon is in a typical range for such functional groups attached to an aromatic ring. |
| CH₃ (Aromatic) | ~ 20 | The carbon of the aromatic methyl group is in a shielded environment and appears upfield. |
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for a compound such as this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, for optimal signal dispersion and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8-16 scans for a sample of this concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and 1-2 Hz for ¹³C) and then perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.
Caption: A streamlined workflow for the acquisition and processing of NMR spectra.
Conclusion
This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently interpret experimental data for this and related molecules. The detailed experimental protocol serves as a practical guide for acquiring high-quality NMR data, which is the cornerstone of accurate structural elucidation in chemical research and drug development.
References
An In-Depth Technical Guide to Methyl 5-iodo-2-methoxy-4-methylbenzoate: A Key Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-iodo-2-methoxy-4-methylbenzoate is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring an iodine atom, a methoxy group, and a methyl group on the benzene ring, along with a methyl ester functionality, makes it a valuable precursor for the construction of complex molecular architectures. The presence of the iodine atom, in particular, allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development.
Core Properties and Data
The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁IO₃ | |
| Molecular Weight | 306.1 g/mol | |
| CAS Number | 914225-32-4 | |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Spectroscopic Data
Predicted ¹H NMR Spectral Data (CDCl₃):
-
δ 7.8-8.2 ppm (s, 1H): Aromatic proton ortho to the ester group.
-
δ 6.8-7.2 ppm (s, 1H): Aromatic proton ortho to the methoxy group.
-
δ 3.8-4.0 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
δ 3.8-4.0 ppm (s, 3H): Methyl ester protons (-COOCH₃).
-
δ 2.2-2.5 ppm (s, 3H): Methyl group protons (-CH₃).
Predicted ¹³C NMR Spectral Data (CDCl₃):
-
δ 165-170 ppm: Carbonyl carbon of the ester.
-
δ 155-160 ppm: Aromatic carbon attached to the methoxy group.
-
δ 140-145 ppm: Aromatic carbon attached to the iodine.
-
δ 130-140 ppm: Quaternary aromatic carbons.
-
δ 110-125 ppm: Aromatic CH carbons.
-
δ 80-90 ppm: Aromatic carbon attached to the iodine.
-
δ 50-55 ppm: Methoxy and methyl ester carbons.
-
δ 15-20 ppm: Methyl carbon.
Synthesis Protocol: Electrophilic Iodination
The synthesis of this compound can be achieved through the direct iodination of its non-iodinated precursor, methyl 2-methoxy-4-methylbenzoate. This electrophilic aromatic substitution is a common and effective method for introducing iodine onto an activated benzene ring. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the methyl group, iodination is expected to occur at the ortho position relative to the methoxy group.
Experimental Workflow: Iodination
Caption: A generalized workflow for the synthesis of this compound via electrophilic iodination.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its ease of handling and milder reactivity compared to molecular iodine, which often requires an oxidizing agent.
-
Acetic Acid as Solvent: Acetic acid is a common solvent for iodination reactions as it can dissolve the starting material and is relatively inert to the reaction conditions.
-
Catalytic Strong Acid: The acid catalyst (e.g., sulfuric acid) protonates NIS, making it a more potent electrophile and accelerating the rate of reaction.
-
Aqueous Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted NIS and elemental iodine, preventing their interference in the subsequent work-up and purification steps.
Application in Drug Development: A Versatile Building Block
Aryl iodides are highly valued in medicinal chemistry and drug development due to their ability to participate in a wide range of cross-coupling reactions.[2] The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodinated compounds excellent substrates for reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex scaffolds of many active pharmaceutical ingredients (APIs).[3]
While the direct use of this compound in the synthesis of a specific marketed drug is not widely documented, its structure makes it an ideal candidate for the synthesis of novel bioactive molecules. For instance, it can be used as a key intermediate in the synthesis of compounds targeting various diseases, including diabetes and cancer, where substituted biaryl or aryl-alkyne moieties are common structural motifs.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the aryl iodide partner. This reaction would couple it with a boronic acid to form a biaryl compound.
Caption: A representative workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Self-Validating System and Trustworthiness:
The progress of the Suzuki-Miyaura reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting materials and the formation of the desired product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry, providing a self-validating system for the described protocol.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of pharmaceutical research and development. Its well-defined structure and the reactivity of the carbon-iodine bond make it an excellent building block for the construction of complex molecular frameworks through various cross-coupling reactions. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a key application, underscoring its importance for scientists and researchers in the field.
References
The Architectural Blueprint of a Halogenated Benzoate: An In-depth Technical Guide to the Crystal Structure of Methyl 5-iodo-2-methoxybenzoate
A Note on the Subject Compound: This guide provides a comprehensive analysis of the crystal structure of Methyl 5-iodo-2-methoxybenzoate. As of the latest search of crystallographic databases, a complete, publicly available crystal structure for "Methyl 5-iodo-2-methoxy-4-methylbenzoate" has not been reported. The closely related analogue, Methyl 5-iodo-2-methoxybenzoate, offers a valuable and structurally pertinent case study for researchers, scientists, and drug development professionals interested in this class of compounds. The principles and methodologies detailed herein are directly applicable to the structural determination of similar substituted benzoates.
Introduction: From Synthesis to Single Crystal
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. In the realm of drug discovery and materials science, understanding the crystal structure of a compound is paramount for elucidating its behavior, guiding molecular design, and ensuring intellectual property. This guide delves into the crystallographic analysis of Methyl 5-iodo-2-methoxybenzoate, an intermediate in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs).
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and expertise. This guide will navigate through the synthesis, crystallization, and ultimately, the single-crystal X-ray diffraction analysis of the title compound, providing both the "how" and the "why" behind each critical step.
The Genesis of a Crystal: Synthesis and Crystallization
The synthesis of Methyl 5-iodo-2-methoxybenzoate follows established methodologies, with slight modifications to reaction times to optimize yield. The successful cultivation of single crystals suitable for X-ray diffraction is often as much an art as it is a science, relying on the slow evaporation of a carefully chosen solvent.
Synthesis Protocol
The synthesis of the title compound was adapted from the work of Wang et al. (2009). While the original publication should be consulted for the full synthetic details, a key modification involved extending the reaction time to 60 minutes to enhance the yield of the final product.
Crystallization: The Critical Step
High-quality single crystals are the cornerstone of a successful crystal structure determination. For Methyl 5-iodo-2-methoxybenzoate, single crystals were serendipitously obtained through the slow evaporation of a deuterated chloroform (CDCl₃) solution prepared for Nuclear Magnetic Resonance (NMR) analysis. This highlights a common practice in chemical research where samples prepared for one analytical technique can yield crystals suitable for another.
Experimental Insight: The choice of solvent is critical. A good solvent for crystallization should dissolve the compound to a moderate extent, and its evaporation rate should be slow enough to allow for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.
Unveiling the Atomic Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline material. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The SC-XRD Workflow: A Step-by-Step Guide
The determination of a crystal structure from a single crystal follows a well-defined workflow, from data collection to structure refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Processing
For Methyl 5-iodo-2-methoxybenzoate, diffraction data was collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation.
-
Crystal Selection: A suitable crystal with dimensions of approximately 0.35 × 0.20 × 0.08 mm was selected and mounted. The quality of the crystal is paramount; it should be a single, well-formed crystal free of cracks and defects.
-
Data Collection Strategy: The crystal is rotated through various orientations to capture a complete set of diffraction data.
-
Data Reduction: The raw diffraction intensities are processed to yield a set of unique reflections with their corresponding intensities and standard uncertainties. An absorption correction is applied to account for the attenuation of X-rays by the crystal itself.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases.
-
Structure Solution: For Methyl 5-iodo-2-methoxybenzoate, the structure was solved using "direct methods," a powerful technique that uses statistical relationships between the reflection intensities to determine the initial phases.
-
Structure Refinement: The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the observed and calculated diffraction data. The refinement for this structure was performed on F² using the SHELXL97 program.
The Crystal Structure of Methyl 5-iodo-2-methoxybenzoate: A Detailed Analysis
The successful solution and refinement of the diffraction data provide a wealth of information about the molecular and supramolecular structure of the compound.
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₉H₉IO₃ |
| Formula Weight | 292.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.3378 (7) |
| b (Å) | 7.0690 (11) |
| c (Å) | 33.120 (5) |
| β (°) | 92.727 (2) |
| Volume (ų) | 1014.4 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.912 |
| Absorption Coefficient (mm⁻¹) | 3.13 |
| F(000) | 560 |
| Final R indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.079 |
| Goodness-of-fit on F² | 1.17 |
Molecular Geometry
The molecule is nearly planar, with the methyl groups of the methoxy and methyl carboxylate substituents oriented away from each other to minimize steric hindrance. The maximum deviation from the plane of the benzene ring is observed for the methyl carboxylate carbon atom, at 0.229 (5) Å. This planarity is a key feature of the molecule's conformation in the solid state.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal of Methyl 5-iodo-2-methoxybenzoate, the molecules pack in layers parallel to the ab plane. A notable feature of the packing is the alternating orientation of these layers. One layer will have the iodine atoms of adjacent molecules pointing towards each other, while the next layer will have the methoxy and methyl carboxylate groups in proximity. This layered structure is a defining characteristic of the crystal packing.
Caption: Schematic of the layered crystal packing.
Conclusion: From Data to Discovery
The determination of the crystal structure of Methyl 5-iodo-2-methoxybenzoate provides invaluable insights into its molecular conformation and solid-state packing. This knowledge is crucial for understanding its physical properties and for its application as a building block in the design of new materials. The methodologies described in this guide, from crystallization to structure refinement, represent a standard and powerful approach in modern chemical and materials science research. For professionals in drug development, such detailed structural information is a cornerstone of rational drug design, enabling the optimization of drug-target interactions.
An In-Depth Technical Guide to the Solubility of Methyl 5-iodo-2-methoxy-4-methylbenzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 5-iodo-2-methoxy-4-methylbenzoate, a substituted aromatic ester, in a range of organic solvents. In the absence of established public data for this specific compound, this document serves as a practical whitepaper, equipping researchers, chemists, and formulation scientists with the foundational principles and detailed methodologies required to characterize its solubility profile. The guide integrates theoretical structural analysis, predictive models based on solvent parameters, and gold-standard experimental protocols to create a self-validating system for solubility assessment.
Introduction: The Critical Role of Solubility
This compound is a complex organic molecule featuring an aromatic core with diverse functional groups. Such compounds are common building blocks in medicinal chemistry and materials science. Their utility is fundamentally linked to their ability to dissolve in appropriate solvents, which is crucial for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Purification: Enabling techniques like crystallization and chromatography.
-
Formulation: Developing stable and effective liquid dosage forms or amorphous solid dispersions.
-
Analytical Characterization: Preparing samples for techniques like NMR, HPLC, and mass spectrometry.
This guide addresses the challenge of determining solubility for a compound with limited available data, presenting a systematic workflow from theoretical prediction to empirical verification.
Theoretical Assessment and Solubility Prediction
A robust solubility assessment begins with a theoretical analysis of the solute and potential solvents. The guiding principle is the adage, "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1]
Molecular Structure Analysis of this compound
The structure of this compound contains several key functional groups that dictate its overall polarity and potential for intermolecular interactions:
-
Aromatic Ring: The benzene core is largely non-polar and will interact favorably with other aromatic or non-polar solvents via π-π stacking and van der Waals forces.
-
Methyl Ester Group (-COOCH₃): This group introduces significant polarity. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the ester linkage has a dipole moment.
-
Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor.
-
Iodine Atom (-I): As a large, polarizable halogen, iodine contributes to dispersion forces and can participate in halogen bonding, a weaker, directional interaction.
-
Methyl Group (-CH₃): This is a non-polar, hydrophobic group.
Overall Polarity Estimation: The combination of a large, substituted aromatic ring with polar ester and ether functionalities suggests that this compound is a moderately polar compound . It is unlikely to be soluble in highly non-polar solvents like hexane or highly polar, protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity, particularly those that are polar aprotic.
Solvent Selection Strategy using Polarity Index
A preliminary solvent screen can be designed using the solvent polarity index, a relative measure of a solvent's polarity.[2] Based on the molecular structure analysis, a rational selection of solvents for initial screening would span a range of polarities:
| Solvent Class | Example Solvent | Polarity Index (P') | Rationale for Inclusion |
| Non-Polar | Toluene | 2.4 | To test the influence of the aromatic ring. |
| Non-Polar | Cyclohexane | 0.2 | A baseline for non-polar aliphatic interactions. |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent for many organic compounds. |
| Polar Aprotic | Ethyl Acetate | 4.4 | Structurally similar (ester) to the solute. |
| Polar Aprotic | Acetone | 5.1 | A good hydrogen bond acceptor. |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | A highly polar aprotic solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful, highly polar solvent for difficult-to-dissolve compounds. |
| Polar Protic | Isopropanol | 3.9 | To test the effect of hydrogen bond donation. |
| Polar Protic | Methanol | 5.1 | A small, polar protic solvent. |
This table presents a selection of common solvents and their polarity indices. A more extensive list can be found in specialized resources.[2][3]
Advanced Prediction with Hansen Solubility Parameters (HSP)
For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful model. HSP deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding forces.
The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The "distance" (Ra) between a solvent and solute in the 3D Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, high solubility is predicted.[4]
Since the HSP values for this compound are unknown, they must be determined experimentally. This involves testing the solubility of the compound in a well-chosen set of ~20-50 solvents with known HSPs. The solvents are scored as "good" (dissolves) or "bad" (does not dissolve). Software like HSPiP then calculates the center of a sphere in Hansen space that best encloses all the "good" solvents while excluding the "bad" ones.[5][6] The center of this sphere represents the HSP (δD, δP, δH) of the solute.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium (thermodynamic) solubility is the shake-flask method .[1] This method ensures that the solvent is fully saturated with the solute and that a state of equilibrium is reached.
Workflow for Experimental Solubility Determination
The overall process involves equilibrating an excess of the solid compound with the solvent, separating the undissolved solid, and then accurately measuring the concentration of the dissolved compound in the saturated solution.
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure compatibility with solvents)
-
HPLC system with UV detector
Procedure:
-
Preparation: To a series of labeled glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure a solid phase remains after equilibration.[1][7]
-
Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of a chosen solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.[7] For crystalline solids, longer times may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the solid settle.
-
Centrifugation: Centrifuge the vials to pellet the remaining undissolved solid. This provides a clear supernatant.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.[8] This step is critical to remove any fine particulates that could interfere with the analysis.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Detailed Protocol: Quantification by HPLC-UV
Objective: To accurately measure the concentration of the solute in the saturated solvent samples.
Procedure:
-
Method Development: Develop a suitable HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for this compound. The mobile phase should be chosen to ensure the compound does not precipitate upon injection. A UV wavelength where the compound has strong absorbance should be selected (e.g., determined by a UV scan).
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of at least five calibration standards through serial dilution to cover the expected concentration range of the solubility samples.[9]
-
Calibration Curve Construction: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995.
-
Sample Analysis:
-
Dilute the filtered saturated solutions (from the shake-flask experiment) with the mobile phase or a compatible solvent to ensure the concentration falls within the linear range of the calibration curve.[8] Record the dilution factor accurately.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the original concentration in the saturated solution. This value is the thermodynamic solubility.
Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a structured table for clear comparison and analysis.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Solvent Class | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Observation |
| e.g., Toluene | Non-Polar | 2.4 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| e.g., Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| e.g., Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| e.g., Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |
| e.g., DMSO | Polar Aprotic | 7.2 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |
Note: Molecular Weight of this compound (C₁₀H₁₁IO₃) is 306.10 g/mol .
Interpretation: The results should be analyzed to identify trends. For instance, does solubility correlate with the solvent polarity index? Are polar aprotic solvents more effective than polar protic ones? This empirical data provides invaluable insight for selecting appropriate solvent systems for future synthetic, purification, and formulation work. The data can also be used to calculate the compound's Hansen Solubility Parameters, providing a powerful predictive tool for its behavior in other solvents or polymer matrices.
Conclusion
Determining the solubility of a novel or poorly characterized compound like this compound is a fundamental task in chemical and pharmaceutical development. This guide outlines a comprehensive, first-principles approach that combines theoretical molecular analysis with rigorous, gold-standard experimental methodologies. By systematically applying the principles of solvent polarity and employing the shake-flask method coupled with HPLC-UV quantification, researchers can generate reliable and accurate thermodynamic solubility data. This information is essential for making informed decisions in process development, enabling efficient purification, and designing effective formulations, ultimately accelerating the path from discovery to application.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
A Senior Application Scientist's Guide to Sourcing and Utilizing Methyl 5-iodo-2-methoxy-4-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Building Block
Methyl 5-iodo-2-methoxy-4-methylbenzoate (CAS No. 914225-32-4) is a highly functionalized aromatic compound that serves as a critical intermediate in organic synthesis.[1] Its strategic placement of iodo, methoxy, and methyl groups on the benzoate scaffold makes it a versatile precursor for the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery. The presence of the iodo group, in particular, opens up a vast chemical space for derivatization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to build molecular libraries or target specific pharmacophores.
This guide provides an in-depth analysis of the commercial landscape for this reagent, offers guidance on supplier selection, details safe handling protocols, and presents a validated synthetic methodology for its preparation, ensuring researchers can confidently and efficiently incorporate this valuable building block into their synthetic workflows.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its successful application. Below are the key identifiers and expected spectroscopic characteristics for this compound.
-
Molecular Formula: C₁₀H₁₁IO₃
-
Molecular Weight: 306.1 g/mol
-
CAS Number: 914225-32-4[1]
-
Appearance: Typically an off-white to yellow solid.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): The spectrum should exhibit distinct singlets for the three methyl groups: one for the aromatic methyl (Ar-CH₃), one for the methoxy group (-OCH₃), and one for the ester methyl (-COOCH₃). Two singlets are also expected for the two non-equivalent aromatic protons on the heavily substituted ring.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the ten unique carbon atoms, including the carbonyl carbon of the ester, the four quaternary aromatic carbons (one of which is bonded to iodine), the two aromatic CH carbons, and the three distinct methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 306. The isotopic pattern characteristic of an iodine-containing compound would also be evident.
Commercial Availability and Supplier Selection
The acquisition of high-quality starting materials is a critical, yet often overlooked, parameter for reproducible and successful research. The selection of a supplier should be a deliberate process based on a combination of factors including purity, availability, cost, and the quality of supporting documentation.
Comparative Table of Commercial Suppliers
The following table summarizes known commercial suppliers for this compound. Data is compiled from publicly available catalogs and may be subject to change.
| Supplier | Purity | Available Quantities | Catalog Number | Notes |
| AK Scientific, Inc. | 95% | 250mg, 1g, 5g, 10g | MFCD09033138 / 5321AC | Provides pricing and lead times on their website.[4] |
| BLD Pharm | N/A | Inquiry-based | BD228524 | Listed as an intermediate.[5][6] |
| Crysdot | N/A | Inquiry-based | CD12008937 | Provides basic chemical properties. |
| ChemicalBook | N/A | N/A | 914225-32-4 | Acts as a database and aggregator of supplier information.[1] |
Note: "N/A" indicates that the information was not publicly available in the searched sources. Researchers should contact the suppliers directly for the most current information.
Workflow for Supplier Qualification
Choosing the right supplier is a critical step that impacts experimental outcomes and timelines. The following workflow provides a logical framework for this decision-making process.
Caption: A logical workflow for selecting and procuring a chemical reagent.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for halogenated aromatic esters should be strictly followed.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9]
Causality Note: The iodinated nature of the compound means that upon decomposition (e.g., in a fire), it can release hazardous hydrogen iodide gas. Therefore, storage away from heat sources is critical.
Technical Protocol: Synthesis of this compound
For researchers requiring larger quantities or custom isotopic labeling, direct synthesis may be preferable. The most direct route involves the iodination of Methyl 2-methoxy-4-methylbenzoate. This protocol is based on established electrophilic aromatic substitution methodologies.
Reaction Scheme
References
- 1. This compound | 914225-32-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Search Results - AK Scientific [aksci.com]
- 5. 66195-39-9|2-Iodo-6-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 54413-93-3|2-Iodo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
Safety and handling precautions for "Methyl 5-iodo-2-methoxy-4-methylbenzoate"
An In-Depth Technical Guide for the Safe Handling of Methyl 5-iodo-2-methoxy-4-methylbenzoate
Section 1: Introduction and Compound Profile
This compound is a functionalized aromatic iodide, a class of compounds pivotal in modern synthetic chemistry. Its utility primarily lies as a versatile building block in the development of complex organic molecules, particularly within pharmaceutical and materials science research.[1] The presence of an iodine atom facilitates a range of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.
However, the very features that make aryl iodides synthetically valuable—the reactive carbon-iodine bond and the substituted aromatic ring—also necessitate a rigorous and informed approach to their handling. This guide provides researchers, scientists, and drug development professionals with a framework for safely managing this compound in a laboratory setting, grounding procedural steps in the chemical principles that dictate its potential hazards.
Section 2: Hazard Identification and Risk Assessment
Based on an analysis of close structural analogs, this compound should be presumed to present a multi-faceted hazard profile.[2][3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
| Anticipated Hazard | GHS Hazard Statement | Causality and Field Insight |
| Skin Irritation | H315: Causes skin irritation | Aryl iodides can be absorbed through the skin and may cause local irritation or dermatitis upon prolonged contact. The lipophilic nature of the ester and methyl groups can enhance dermal penetration. Always assume the compound can breach skin defenses.[2][4][5] |
| Eye Irritation | H319: Causes serious eye irritation | Particulate matter (dust) of this compound can cause significant mechanical and chemical irritation to the eyes. The risk is highest when handling the solid powder. Prompt and thorough rinsing is critical in case of exposure.[2][4][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of fine dust particles can irritate the mucous membranes of the respiratory tract. This is a common hazard for many functionalized aromatic solids and underscores the absolute requirement for handling within a fume hood.[2][4][6] |
Other Potential Hazards:
-
Light Sensitivity: Some iodo-aromatic compounds exhibit sensitivity to light, which can lead to gradual decomposition. This is a critical consideration for long-term storage and for reactions run over extended periods.
-
Thermal Stability: While generally stable under normal conditions, aryl iodides can decompose at high temperatures or in the presence of strong acids or bases, potentially releasing iodine-containing vapors.[5][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react vigorously with the iodide moiety.[5]
Section 3: Hierarchy of Controls: A Mandate for Safety
Effective laboratory safety relies on a multi-layered approach, prioritizing the most effective measures. This "Hierarchy of Controls" is not a list of options, but a required sequence of considerations. Personal Protective Equipment (PPE) is the final, not the first, line of defense.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to contain any dusts or vapors, preventing inhalation.
-
Ventilated Storage: The compound should be stored in a cabinet that is either ventilated or designed for chemical storage to prevent accumulation of any potential off-gassing.
Personal Protective Equipment (PPE)
A standard PPE ensemble is required at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side shields (conforming to EN166 or ANSI Z87.1 standards) | Protects against splashes and airborne dust particles. Standard safety glasses are insufficient.[9] |
| Hand Protection | Nitrile or other chemical-resistant gloves | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately after handling is complete or if contamination is suspected.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Not typically required if handled in a fume hood. For emergencies or spill cleanup outside a hood, a NIOSH/MSHA-approved respirator with an organic vapor/particulate filter is necessary.[9] | Serves as a backup control in case of engineering control failure or emergency situations. |
Section 4: Standard Operating Procedures
Adherence to a strict, validated protocol is essential for mitigating risk. The following workflows should be adopted as a baseline for handling this compound.
Safe Handling and Dispensing Workflow
This diagram outlines the critical steps for safely handling the solid compound from storage to use.
Caption: Step-by-step workflow for safely dispensing the solid reagent.
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container. For smaller aliquots, use amber glass vials to protect from light.[10]
-
Atmosphere: Store in a dry environment. Consider storage in a desiccator for long-term stability.
-
Temperature: Keep in a cool, well-ventilated place away from heat sources.[9][6]
-
Location: Store in a designated chemical storage cabinet, segregated from incompatible materials, especially strong oxidizing agents.
Section 5: Emergency and Spill Response
Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations, spill kits).
First-Aid Measures
The response to exposure should be immediate and decisive.
| Exposure Route | Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9][5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][2][3] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9][5] |
Spill Response Protocol
The following decision tree outlines the appropriate response to a laboratory spill.
Caption: Decision-making process for responding to a chemical spill.
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.
-
Regulations: Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.[6][8]
Section 7: Conclusion
This compound is a valuable synthetic tool whose safe use is predicated on a thorough understanding of its potential hazards and a disciplined application of established safety protocols. By prioritizing engineering controls, consistently using appropriate PPE, and adhering to the workflows outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment. Always treat this and all related iodo-aromatic compounds with respect and caution.
References
- 1. mdpi.com [mdpi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. reddit.com [reddit.com]
An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-iodo-2-methoxy-4-methylbenzoate: Experimental Determination of Melting and Boiling Points
Introduction
Methyl 5-iodo-2-methoxy-4-methylbenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel or sparsely documented compound, a thorough characterization of its fundamental physical properties is a prerequisite for its use in research and development. Among the most critical of these properties are the melting and boiling points. These constants not only serve as primary indicators of a substance's purity but are also essential for designing purification protocols, such as recrystallization and distillation, and for ensuring consistent quality control in synthetic processes.
A comprehensive search of the existing chemical literature and databases reveals a notable absence of reported values for the melting and boiling points of this compound. This guide, therefore, serves as a detailed procedural and theoretical manual for researchers and drug development professionals to experimentally determine these crucial physicochemical parameters. We will delve into the underlying principles governing phase transitions and provide step-by-step, field-proven protocols for accurate and reliable measurements.
Theoretical Framework: Understanding Phase Transitions in Aromatic Compounds
The melting and boiling points of an organic compound are dictated by the strength of the intermolecular forces holding its molecules together in the solid and liquid states, respectively.[1][2][3][4] To transition from a solid to a liquid (melting) or from a liquid to a gas (boiling), sufficient thermal energy must be supplied to overcome these forces.[1][5] The primary intermolecular forces at play in a molecule like this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are transient, induced dipoles that exist between all molecules. Their strength increases with the size and surface area of the molecule.[6][7] The presence of a large iodine atom and the overall size of the molecule suggest that these forces will be significant.
-
Dipole-Dipole Interactions: The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups are polar, creating permanent dipoles within the molecule. These lead to stronger intermolecular attractions than London dispersion forces alone.[4][6]
The melting point is also highly influenced by how efficiently the molecules can pack into a crystal lattice.[3] Symmetrical molecules tend to pack more tightly, resulting in stronger intermolecular forces and a higher melting point.[3][7] The substitution pattern on the benzene ring of this compound will determine its overall symmetry and thus impact its melting point.
Impurities disrupt the regularity of the crystal lattice, making it easier to overcome the intermolecular forces.[8] Consequently, impure substances typically exhibit a depressed melting point and melt over a broader temperature range compared to a pure sample, which will have a sharp melting point, typically within a 0.5-1.5 °C range.
Experimental Determination of Melting Point
The capillary method is a precise and widely used technique for determining the melting point of a solid organic compound. This can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.
Protocol 1: Thiele Tube Method
The Thiele tube is designed to allow for uniform heating of an oil bath through convection currents, ensuring a slow and steady temperature increase for the sample.[9][10]
Materials:
-
This compound sample (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (-10 °C to 300 °C)
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or microburner
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount of the dry this compound onto a clean, dry watch glass. Crush the sample into a fine powder. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[11] Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
-
Apparatus Assembly: Attach the capillary tube to the thermometer using a small rubber band. The sample in the capillary tube should be level with the bulb of the thermometer.[9][12]
-
Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with oil to a level just above the top of the side arm.[12][13]
-
Measurement: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but below the rubber band. The thermometer bulb and sample should be in the center of the main tube.[9]
-
Heating: Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.[9][13] The convection currents in the oil will distribute the heat uniformly.
-
Observation: As the temperature approaches the expected melting point, slow the heating rate to approximately 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal of the solid melts (the end of the melting range).[9][10] This gives the melting point range. For a pure compound, this range should be narrow.
Self-Validating System and Causality:
-
Why a fine powder? A finely powdered sample ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point reading.
-
Why slow heating? A slow heating rate near the melting point ensures that the temperature of the sample, the thermometer, and the heating bath are all in equilibrium, preventing an overestimation of the melting point.
-
Why the Thiele tube design? The specific shape of the Thiele tube promotes natural convection of the heating oil, providing a uniform temperature distribution without the need for stirring.[10]
Mandatory Visualization:
Caption: Workflow for Melting Point Determination using a Thiele Tube.
Experimental Determination of Boiling Point
For small quantities of a substance, the boiling point can be accurately determined using the microscale capillary method, often referred to as the Siwoloboff method.[10] This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14][15]
Protocol 2: Microscale Capillary Method
Materials:
-
This compound sample
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thiele tube and heating oil (as for melting point)
-
Thermometer
-
Rubber band
-
Bunsen burner or microburner
-
Clamp and stand
Procedure:
-
Sample Preparation: Add about 0.5 mL of the liquid this compound to the small test tube.
-
Capillary Inversion: Place the capillary tube (the one used for melting point determination) into the test tube with the open end down.[16]
-
Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Insert the assembly into the Thiele tube filled with heating oil, as described for the melting point determination.
-
Heating: Heat the side arm of the Thiele tube. Initially, you will see bubbles escaping from the inverted capillary as the trapped air expands.[14][16]
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[14][17][18] This indicates that the air has been replaced by the vapor of the substance and the temperature is slightly above the boiling point.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease.
-
Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[14][16][17] At this point, the external pressure is equal to the vapor pressure of the liquid. Record this temperature. It is also crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.
Self-Validating System and Causality:
-
Why a rapid stream of bubbles? This ensures that all the air initially trapped in the capillary has been expelled and replaced by the vapor of the sample. The pressure inside the capillary is now solely due to the sample's vapor.
-
Why is the boiling point recorded upon cooling? As the apparatus cools, the vapor pressure of the liquid decreases. The exact point where the liquid enters the capillary is when the vapor pressure inside the capillary equals the atmospheric pressure outside, which is the precise definition of the boiling point.[16]
Mandatory Visualization:
Caption: Workflow for Microscale Boiling Point Determination.
Data Summary and Interpretation
All quantitative data should be meticulously recorded and presented in a clear, tabular format.
| Property | Experimental Value | Observations |
| Melting Point Range | e.g., 88.5 - 89.5 °C | Sharp, indicating high purity |
| Boiling Point | e.g., 295 °C | |
| Atmospheric Pressure | e.g., 760 mmHg |
A narrow melting range (≤ 1.5 °C) is indicative of a high degree of purity. A broad or depressed melting range suggests the presence of impurities. The experimentally determined boiling point should always be reported along with the atmospheric pressure at which it was measured, as boiling point varies with pressure.
Conclusion
While the precise melting and boiling points of this compound are not currently documented in the public domain, this guide provides the necessary theoretical foundation and detailed experimental protocols for their accurate determination. By following these self-validating procedures, researchers, scientists, and drug development professionals can confidently establish these critical physicochemical parameters, ensuring the quality, purity, and proper handling of this compound in their work. The principles and techniques described herein are fundamental to the characterization of any novel chemical entity and represent best practices in the modern chemistry laboratory.
References
- 1. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. What Factors Affect Melting Point? [sciencing.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thiele tube - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. timstar.co.uk [timstar.co.uk]
- 13. labcomercial.com [labcomercial.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: Boiling Points - Procedure [jove.com]
- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Methodological & Application
The Versatile Role of Methyl 5-iodo-2-methoxy-4-methylbenzoate in Modern Cross-Coupling Chemistry: A Guide to Application and Protocol
Introduction: Unlocking Molecular Complexity with a Polysubstituted Building Block
In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and scope. Central to the success of these transformations is the availability of versatile and strategically functionalized building blocks. Methyl 5-iodo-2-methoxy-4-methylbenzoate is one such key intermediate, poised for the synthesis of a diverse array of intricate molecules, particularly in the realms of pharmaceutical and materials science.
This technical guide provides an in-depth exploration of the applications of this compound in several pivotal cross-coupling reactions. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The rationale behind the selection of catalysts, ligands, bases, and solvents will be elucidated to empower researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.
The strategic placement of substituents on the aromatic ring of this compound makes it a particularly interesting substrate. The electron-donating methoxy and methyl groups can influence the reactivity of the aryl iodide, while the methyl ester provides a handle for further synthetic transformations. The iodine atom, being the most reactive of the common halogens in palladium-catalyzed cross-coupling, ensures efficient oxidative addition to the palladium(0) catalyst, often under mild reaction conditions.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic structures that are ubiquitous in medicinal chemistry.[1] The reaction of this compound with various boronic acids or esters provides a direct route to a wide range of functionalized biaryl compounds.
Causality in Experimental Design:
The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent system. For an electron-rich and somewhat sterically encumbered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often crucial to facilitate the rate-determining oxidative addition and subsequent reductive elimination steps.[1] The base plays a critical role in the transmetalation step, activating the boronic acid partner. Inorganic bases like potassium carbonate or potassium phosphate are commonly employed. The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, is essential for dissolving both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
A representative Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e-g., argon or nitrogen) three times.
-
Add the degassed dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Sufficient for efficient catalysis while minimizing cost. |
| Ligand Loading | 4 mol% SPhos | A 2:1 ligand-to-palladium ratio is often optimal for bulky phosphines. |
| Base | K₃PO₄ (2.0 equiv) | A moderately strong base effective for transmetalation. |
| Solvent | Dioxane/Water | A common biphasic system that facilitates dissolution of all components. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers. |
| Typical Yield | 75-95% | Dependent on the specific boronic acid used. |
II. Heck Reaction: Olefin Arylation
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to substituted olefins.[2] For this compound, this reaction allows for the introduction of a variety of vinyl groups, which are valuable handles for further synthetic elaborations.
Causality in Experimental Design:
In the Heck reaction, the choice of catalyst, base, and solvent is critical for achieving high yields and stereoselectivity (typically trans). For electron-rich aryl iodides, a phosphine-free catalyst system or one with simple phosphine ligands like triphenylphosphine can be effective. A common catalyst is palladium(II) acetate. An organic base, such as triethylamine, is typically used to neutralize the hydrogen iodide generated during the catalytic cycle. Polar aprotic solvents like DMF or acetonitrile are often preferred.
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an acrylate ester.
Reaction Scheme:
A representative Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and DMF.
-
Add the alkene and triethylamine to the mixture.
-
Seal the tube and heat the reaction to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Effective for this type of transformation. |
| Base | Et₃N (2.0 equiv) | Acts as a scavenger for the generated HI. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions. |
| Typical Yield | 60-85% | Dependent on the specific alkene used. |
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct and efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] This reaction is invaluable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and key components in various functional materials.
Causality in Experimental Design:
The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. For aryl iodides, the reaction can often be performed under mild conditions. A common palladium source is Pd(PPh₃)₂Cl₂, and copper(I) iodide (CuI) is the standard co-catalyst. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and neutralize the generated acid.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Workflow:
A typical workflow for a Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) or DMF (anhydrous, degassed)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Pd Catalyst Loading | 2 mol% Pd(PPh₃)₂Cl₂ | A standard and effective catalyst for Sonogashira couplings. |
| Cu Co-catalyst | 4 mol% CuI | Facilitates the formation of the copper acetylide. |
| Base | Et₃N (2.0 equiv) | Serves as both the base and often as a solvent. |
| Solvent | THF or DMF | Common solvents for Sonogashira reactions. |
| Temperature | 50-80 °C | Mild conditions are often sufficient for aryl iodides. |
| Typical Yield | 80-98% | Generally a high-yielding reaction. |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[4][5] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in many pharmaceuticals.
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. For a sterically demanding substrate and to couple a wide range of amines, the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often necessary.[6] These ligands promote the reductive elimination step, which can be challenging for hindered substrates. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Catalytic Cycle:
The catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous, degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and the degassed solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Pd Catalyst Loading | 1.5 mol% Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand Loading | 3.6 mol% XPhos | A slightly greater than 2:1 ligand-to-palladium ratio is often beneficial. |
| Base | NaOtBu (1.4 equiv) | A strong, non-nucleophilic base suitable for a wide range of amines. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Necessary to drive the reaction to completion. |
| Typical Yield | 70-90% | Dependent on the steric and electronic properties of the amine. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient construction of diverse molecular scaffolds. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in academia and industry. By understanding the underlying principles and the rationale behind the choice of reaction parameters, scientists can effectively harness the synthetic potential of this important intermediate to accelerate their research and development efforts.
References
Suzuki coupling protocol for "Methyl 5-iodo-2-methoxy-4-methylbenzoate"
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 5-iodo-2-methoxy-4-methylbenzoate
Introduction: The Architectural Power of Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to construct carbon-carbon (C-C) bonds with high efficiency and functional group tolerance.[1][2] First reported by Professor Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their pioneering work on palladium-catalyzed cross-couplings.[1]
The reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2][4] This application note provides a detailed protocol and technical insights for the Suzuki coupling of this compound, a substituted aryl iodide, offering a practical guide for researchers in drug development and synthetic chemistry. The presence of an iodide makes this substrate highly reactive for this transformation.[2][3]
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The elegance of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently regenerates the active palladium catalyst. The process is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-iodine bond of the aryl iodide. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium(II) intermediate.[4][5] This is often the rate-determining step, and its efficiency is influenced by the nature of the halide, with reactivity decreasing in the order: I > OTf > Br >> Cl.[3][5]
-
Transmetalation: In this crucial step, a base activates the organoboron compound, forming a boronate species.[6] This activated species then transfers its organic group (R') to the Pd(II) complex, displacing the halide. This exchange of organic fragments from boron to palladium is the transmetalation step.
-
Reductive Elimination: The final step involves the two organic groups (the aryl from the initial substrate and the R' group from the boronic acid) coupling together to form the new C-C bond. This process reduces the palladium center from Pd(II) back to its active Pd(0) state, which can then re-enter the catalytic cycle.[4][5]
Experimental Protocol: Coupling of this compound
This protocol details a general procedure for the coupling of the target aryl iodide with a representative boronic acid, such as phenylboronic acid. Researchers should optimize conditions based on the specific boronic acid used.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Suggested Purity | Notes |
| This compound | 916139-50-3 | 320.12 | >97% | The electrophilic coupling partner. |
| Phenylboronic Acid | 98-80-6 | 121.93 | >98% | The nucleophilic partner. Use 1.1-1.5 equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% | Catalyst. Typically 1-5 mol%. Other catalysts can be screened. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99%, anhydrous | Base. Use 2-3 equivalents. Should be finely powdered. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Reaction solvent. |
| Water | 7732-18-5 | 18.02 | Deionized | Co-solvent. Must be deoxygenated before use. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | Used for washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and finely powdered potassium carbonate (2.5 eq).
-
Seal the flask with a septum and connect it to a manifold. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[1][3]
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Prepare a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling Argon through it for 20-30 minutes.
-
Add the deoxygenated solvent mixture to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-16 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x volume of the reaction solvent).[7]
-
Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and residual base.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][7]
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.[8]
-
Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Expert Insights and Troubleshooting
The success of a Suzuki coupling often depends on the careful selection of reaction parameters.
Parameter Selection
-
Catalyst Choice: While Pd(PPh₃)₄ is a reliable workhorse, other catalysts may offer improved performance. For less reactive coupling partners (e.g., aryl chlorides), or sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition step.[1][5][6]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[6] While strong bases like K₃PO₄ or Cs₂CO₃ are highly effective, they can promote side reactions. For substrates containing base-sensitive functional groups, such as the methyl ester in our target molecule, a milder base like K₂CO₃ is a prudent choice to prevent hydrolysis.[9] In some cases, fluoride sources like KF or CsF can be effective, particularly in anhydrous conditions.[9]
-
Solvent System: Biphasic solvent systems like dioxane/water, THF/water, or toluene/water are common.[2] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. For substrates or reagents with poor solubility, solvents like DMF can be used, although care must be taken as they can sometimes interfere with the catalytic cycle.[9]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently active base or poor solubility.3. Low reaction temperature.4. Boronic acid decomposition (protodeborylation). | 1. Ensure rigorous deoxygenation of solvents and inert atmosphere throughout the setup.[1]2. Use a stronger base (e.g., K₃PO₄), ensure it is finely powdered, or try a different solvent system (e.g., DMF).3. Increase the reaction temperature.4. Use the boronic acid as its more stable pinacol ester derivative.[1] |
| Formation of Side Products | 1. Homocoupling: Presence of oxygen leading to coupling of two boronic acid molecules.[1][3]2. Dehalogenation: Reductive cleavage of the C-I bond.[1][3]3. Ester Hydrolysis: The base is too strong for the methyl ester. | 1. Improve inert atmosphere techniques.2. This can be promoted by certain solvents or bases; screening different conditions may be necessary.3. Switch to a milder base like K₂CO₃ or KF.[6][9] |
| Difficult Purification | 1. Co-elution of product with triphenylphosphine oxide (from Pd(PPh₃)₄).2. Residual boron-containing impurities. | 1. Use a catalyst with different ligands or use a lower catalyst loading. A different chromatography eluent system may improve separation.2. An acidic wash during workup or filtration through a plug of silica gel can help remove boronic acid residues. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. The protocol provided for this compound serves as a robust starting point for researchers. By understanding the underlying mechanism and paying careful attention to key experimental parameters—particularly the exclusion of oxygen and the appropriate choice of catalyst, base, and solvent—scientists can reliably and efficiently construct complex molecular architectures essential for the advancement of drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of Methyl 5-iodo-2-methoxy-4-methylbenzoate
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2][3] This powerful transformation has profound implications in the synthesis of natural products, pharmaceuticals, and advanced materials due to its functional group tolerance and broad substrate scope.[4][5] This document provides a detailed guide to the application of the Heck reaction for a specific and functionally rich substrate: Methyl 5-iodo-2-methoxy-4-methylbenzoate. As an aryl iodide, this substrate is highly reactive in the Heck catalytic cycle, making it an excellent candidate for forming complex molecular architectures.[6][7]
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the underlying principles that govern this reaction. By explaining the "why" behind the "how," we aim to empower scientists to optimize conditions for their specific research needs.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides.[7]
-
Alkene Coordination and Migratory Insertion: The resulting organopalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion.[2]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn manner, to form the substituted alkene product and a hydridopalladium(II) complex.[2][10]
-
Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydroiodic acid (HI).[3][10]
Core Components of the Heck Reaction for this compound
The success of the Heck reaction hinges on the judicious selection of several key components. For our specific substrate, this compound, the following considerations are paramount:
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is critical for catalytic activity and stability.
-
Palladium Precatalysts: Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂).[1][2] Pd(OAc)₂ is often preferred due to its stability and solubility in common organic solvents.[11]
-
Phosphine Ligands: While some Heck reactions with aryl iodides can proceed without phosphine ligands, their inclusion is generally recommended to stabilize the Pd(0) species and prevent palladium black precipitation.[12] Triphenylphosphine (PPh₃) is a standard and cost-effective choice.[1] The use of a 10:1 phosphine to palladium ratio has been shown to be essential in some cases to achieve high yields and suppress byproducts.[4]
The Role of the Base
A base is essential to neutralize the HI produced during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[3][10]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are commonly used and effective.[1][2]
-
Organic Bases: Triethylamine (Et₃N) is a frequent choice, particularly when a homogeneous reaction mixture is desired.[1]
For this compound, an inorganic base like K₂CO₃ is a robust starting point, offering good reactivity and ease of removal during workup.
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and outcome.
-
Dipolar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for the Heck reaction due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for elevated reaction temperatures.[13][14] DMF is a classic and often effective choice for Heck reactions.[13]
Given the structure of this compound, DMF or DMAc are recommended to ensure adequate solubility of the starting material and the palladium catalyst.
Experimental Protocol: Heck Coupling of this compound with an Alkene (e.g., Methyl Acrylate)
This protocol provides a general procedure for the Heck reaction. The specific alkene and reaction parameters may require optimization.
Materials and Reagents
-
This compound
-
Alkene (e.g., Methyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Palladium(II) Acetate (0.02 equiv), and Triphenylphosphine (0.04 equiv).
-
Addition of Reagents: Add anhydrous Potassium Carbonate (2.0 equiv) to the flask.
-
Solvent and Alkene Addition: Add anhydrous DMF via syringe. Stir the mixture for 5-10 minutes to ensure good mixing. Then, add the alkene (e.g., Methyl Acrylate, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the alkene.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation: Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Aryl iodide for high reactivity. |
| Alkene | e.g., Methyl Acrylate (1.2 equiv) | Electron-deficient alkenes are ideal partners.[1] |
| Catalyst | Pd(OAc)₂ (2 mol%) | Stable, soluble, and effective precatalyst.[11] |
| Ligand | PPh₃ (4 mol%) | Stabilizes the Pd(0) catalyst. |
| Base | K₂CO₃ (2.0 equiv) | Effective inorganic base, easy to remove.[1] |
| Solvent | DMF | Good solubility for reactants and catalyst.[13] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Visualization of the Experimental Workflow
Caption: Workflow for the Heck reaction of this compound.
Trustworthiness: A Self-Validating System
The protocol described is designed to be robust and reproducible. The progress of the reaction can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The expected product will have a distinct retention factor (Rf) on TLC and a characteristic mass spectrum, allowing for clear confirmation of a successful reaction. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5-iodo-2-methoxy-4-methylbenzoate as a Versatile Building Block in Medicinal Chemistry
Introduction: Identifying a Strategic Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic value of a well-functionalized building block cannot be overstated. Methyl 5-iodo-2-methoxy-4-methylbenzoate (CAS No. 914225-32-4) emerges as such a scaffold, offering a unique combination of functional handles poised for the construction of diverse and complex molecular architectures. Its utility lies in the strategic placement of its substituents on the phenyl ring:
-
The Aryl Iodide (C5): This is the primary reactive site, serving as an exceptional handle for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to participate in C-C, C-N, and C-O bond-forming reactions under relatively mild conditions, making it ideal for late-stage functionalization of complex molecules.
-
The Methoxy Group (C2): This electron-donating group influences the electronic properties of the ring and can act as a hydrogen bond acceptor, a critical interaction in ligand-receptor binding. Its ortho-position relative to the ester can also impart specific conformational preferences to the molecule.
-
The Methyl Group (C4): This small lipophilic group can probe hydrophobic pockets within a protein's active site, potentially enhancing binding affinity and selectivity.
-
The Methyl Ester (C1): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a key acidic handle for salt formation to improve solubility or to act as a crucial binding determinant (e.g., interacting with basic residues like arginine or lysine).
This document serves as a guide for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols for leveraging this compound in the synthesis of novel bioactive compounds, particularly in the realms of kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators.
Physicochemical Properties
A comprehensive understanding of a building block's physical properties is foundational to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 914225-32-4 | [1] |
| Molecular Formula | C₁₀H₁₁IO₃ | |
| Molecular Weight | 306.09 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The aryl iodide provides a reliable and highly reactive electrophilic partner for these transformations, which are cornerstones of modern drug discovery.
Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds
Expert Rationale: The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in medicinal chemistry. Its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it indispensable. For our building block, this reaction allows the introduction of diverse aryl and heteroaryl moieties at the C5 position. This is a classic strategy for constructing biaryl scaffolds, which are privileged structures in many classes of drugs, most notably kinase inhibitors, where they often interact with the hinge region of the ATP-binding site.[3]
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and Backfill: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water, 0.1 M concentration relative to the aryl iodide) via syringe.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mass transfer between the phases.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[4]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Buchwald-Hartwig Amination: Constructing Critical C-N Bonds
Expert Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation that is otherwise challenging.[5] This reaction is of paramount importance as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals, including many GPCR antagonists and agonists.[6] Applying this reaction to this compound allows for the direct installation of primary amines, secondary amines, or other nitrogen nucleophiles, providing rapid access to libraries of substituted anilines for biological screening. The choice of ligand is crucial and is often dictated by the steric and electronic properties of both the aryl halide and the amine coupling partner.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand, and base (e.g., NaOt-Bu) to a dry reaction vessel.
-
Reagent Addition: Add this compound and the anhydrous, degassed solvent.
-
Nucleophile Addition: Add the amine coupling partner. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added with the other solids in step 1.
-
Heating and Monitoring: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[9]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Prospective Applications in Target-Oriented Synthesis
The true measure of a building block is its potential to create molecules that modulate biological targets. Based on prevalent pharmacophores, we can project the utility of this compound in key therapeutic areas.
Kinase Inhibitor Scaffolds
Protein kinases are a major class of drug targets, particularly in oncology. A common strategy for designing kinase inhibitors involves creating a heterocyclic structure that can form hydrogen bonds with the "hinge" region of the kinase ATP-binding site, appended with substituted aryl groups that occupy adjacent hydrophobic pockets. This compound is an ideal precursor for the latter. A Suzuki coupling can install a second aryl or heteroaryl group, and subsequent manipulation of the ester and methoxy groups can be used to fine-tune activity and properties.
Caption: Conceptual pathway for elaborating the title compound into a kinase inhibitor core.
GPCR Ligand Precursors
G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant percentage of approved drugs.[6] Many GPCR ligands feature a core aromatic ring linked to a basic amine, often via a short linker. The Buchwald-Hartwig amination on this compound provides a direct entry to this chemical space. The resulting N-aryl products can be further modified, for example, by reducing the ester to an alcohol and using it as an attachment point for other fragments, to generate potent and selective GPCR modulators.[10][11]
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry programs. Its strategically placed functional groups, particularly the reactive aryl iodide, provide a robust platform for applying powerful palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this document demonstrate its potential for the efficient construction of diverse compound libraries targeting critical protein classes like kinases and GPCRs. By providing reliable access to novel chemical matter, this scaffold can significantly accelerate the drug discovery and development process.
References
- 1. This compound | 914225-32-4 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Methyl 5-iodo-2-methoxy-4-methylbenzoate in Natural Product Synthesis
Introduction: Identifying a Versatile Building Block
In the intricate field of natural product total synthesis, the strategic selection of intermediates is paramount. An ideal building block offers a combination of stability, predictable reactivity, and functional group handles that facilitate complex bond formations. Methyl 5-iodo-2-methoxy-4-methylbenzoate is one such intermediate, embodying features that make it a powerful tool for synthetic chemists.
This polysubstituted aromatic ring is engineered for utility. The aryl iodide presents a prime reactive site for modern palladium-catalyzed cross-coupling reactions, which are foundational to the construction of C-C bonds in complex architectures. The ortho-methoxy and para-methyl groups provide steric and electronic differentiation, influencing the molecule's conformation and the reactivity of the aromatic core. The methyl ester serves as a stable, yet readily modifiable, functional group that can be carried through multiple synthetic steps before being converted into a carboxylic acid, amide, or alcohol as the final natural product target requires.
This guide provides a comprehensive overview of this intermediate, detailing its synthesis and demonstrating its application in a key transformation—the Suzuki-Miyaura coupling—that is central to the synthesis of numerous biologically active natural products.[1][2]
Synthesis of the Intermediate: A Two-Step Protocol
The preparation of this compound can be efficiently achieved in two high-yielding steps from the commercially available precursor, 2-hydroxy-4-methylbenzoic acid. The process involves an exhaustive methylation followed by a regioselective iodination.
Workflow for Synthesis of this compound
Caption: Two-step synthesis of the title compound.
Protocol 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate
This initial step achieves both O-methylation of the phenol and esterification of the carboxylic acid in a single operation.
-
Rationale: Using a sufficient excess of a simple and powerful methylating agent like dimethyl sulfate with a non-nucleophilic base ensures the reaction goes to completion. Potassium carbonate is a cost-effective and easily removable base for this transformation. Acetone is an ideal solvent due to its polarity and appropriate boiling point for reflux.
| Reagent/Parameter | Quantity/Setting | Moles (Equivalents) | Notes |
| 2-Hydroxy-4-methylbenzoic acid | 15.2 g | 100 mmol (1.0) | Starting Material |
| Anhydrous Potassium Carbonate | 41.5 g | 300 mmol (3.0) | Base |
| Dimethyl Sulfate | 28.4 mL | 300 mmol (3.0) | Methylating Agent |
| Acetone (Anhydrous) | 500 mL | - | Solvent |
| Reaction Temperature | Reflux (~56 °C) | - | |
| Reaction Time | 12-16 hours | - | Monitor by TLC |
Step-by-Step Methodology:
-
To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methylbenzoic acid (15.2 g, 100 mmol) and anhydrous acetone (500 mL).
-
Add anhydrous potassium carbonate (41.5 g, 300 mmol). The mixture will be a suspension.
-
With vigorous stirring, add dimethyl sulfate (28.4 mL, 300 mmol) dropwise over 15 minutes. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid with acetone (2 x 50 mL).
-
Concentrate the combined filtrate under reduced pressure to yield a crude oil.
-
Dissolve the oil in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford Methyl 2-methoxy-4-methylbenzoate as a clear oil, which can be used in the next step without further purification. Expected yield: >95%.
Protocol 2: Synthesis of this compound
This step introduces the iodine atom regioselectively at the C5 position, activated by the ortho-methoxy and para-methyl directing groups.
-
Rationale: N-Iodosuccinimide (NIS) is an electrophilic iodinating agent that is easier and safer to handle than molecular iodine. A catalytic amount of a strong acid like trifluoroacetic acid (TFA) activates the NIS, making the iodination more efficient for this electron-rich aromatic system.[3]
| Reagent/Parameter | Quantity/Setting | Moles (Equivalents) | Notes |
| Methyl 2-methoxy-4-methylbenzoate | 18.0 g | 100 mmol (1.0) | Substrate |
| N-Iodosuccinimide (NIS) | 23.6 g | 105 mmol (1.05) | Iodinating Agent |
| Trifluoroacetic Acid (TFA) | 0.4 mL | 5 mmol (0.05) | Catalyst |
| Acetonitrile (CH₃CN) | 400 mL | - | Solvent |
| Reaction Temperature | 0 °C to Room Temp. | - | |
| Reaction Time | 4-6 hours | - | Protect from light |
Step-by-Step Methodology:
-
Dissolve Methyl 2-methoxy-4-methylbenzoate (18.0 g, 100 mmol) in acetonitrile (400 mL) in a round-bottom flask wrapped in aluminum foil to protect it from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (23.6 g, 105 mmol) in one portion, followed by the dropwise addition of trifluoroacetic acid (0.4 mL, 5 mmol).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-5 hours. Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (100 mL) to consume any unreacted NIS.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from a mixture of ethanol and water to yield this compound as a white to off-white solid. Expected yield: 85-90%.
Application in Natural Product Synthesis: A Case Study
The true value of this compound is realized when it is used to construct the core of complex molecules. Its aryl iodide moiety makes it an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)-C(sp²) bonds.[1][2] This reaction is instrumental in synthesizing natural products containing biaryl or styrenyl motifs, such as the flavonoid and lignan families.[4]
Here, we present a representative protocol for a Suzuki-Miyaura coupling to form a biaryl structure, a key step in the synthesis of many natural products.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki coupling protocol.
Protocol 3: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol demonstrates the coupling of our title intermediate with 3,4-dimethoxyphenylboronic acid, a common structural motif in natural products.
-
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a robust and highly effective catalyst for Suzuki couplings involving aryl iodides. A biphasic solvent system of toluene and water with a phase-transfer-capable base like potassium carbonate is a standard condition that promotes efficient reaction by facilitating the transfer of the boronate salt to the organic phase. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
| Reagent/Parameter | Quantity/Setting | Moles (Equivalents) | Notes |
| This compound | 306 mg | 1.0 mmol (1.0) | Substrate |
| 3,4-Dimethoxyphenylboronic acid | 200 mg | 1.1 mmol (1.1) | Coupling Partner |
| Pd(PPh₃)₄ | 58 mg | 0.05 mmol (0.05) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 415 mg | 3.0 mmol (3.0) | Base |
| Toluene | 8 mL | - | Solvent |
| Water | 2 mL | - | Solvent |
| Reaction Temperature | 100 °C | - | |
| Reaction Time | 8-12 hours | - | Under N₂ atmosphere |
Step-by-Step Methodology:
-
In a Schlenk flask, combine this compound (306 mg, 1.0 mmol), 3,4-dimethoxyphenylboronic acid (200 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add toluene (8 mL) and water (2 mL).
-
Seal the flask and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the key transformation is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step for aryl iodides.
-
Transmetalation: The boronic acid, activated by the base to form a boronate salt, transfers its organic group (R²) to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Conclusion
This compound is a strategically designed intermediate with significant potential in synthetic organic chemistry. Its straightforward, high-yielding synthesis and the potent reactivity of its aryl iodide moiety in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable asset for the construction of complex molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their synthetic endeavors toward novel natural products and pharmaceuticals.
References
- 1. Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
Synthesis of Methyl 5-iodo-2-methoxy-4-methylbenzoate: An Application Note and Protocol
This comprehensive guide provides a detailed experimental procedure for the synthesis of Methyl 5-iodo-2-methoxy-4-methylbenzoate, a valuable building block in medicinal chemistry and drug discovery. This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. The synthesis is approached in a two-step sequence, commencing with the preparation of the precursor, Methyl 2-methoxy-4-methylbenzoate, followed by its regioselective iodination.
Introduction
This compound is a substituted aromatic compound with a unique arrangement of functional groups, making it a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of an iodine atom allows for a variety of subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. The methoxy and methyl ester functionalities can be further manipulated, providing a versatile scaffold for library synthesis and lead optimization in drug discovery programs.
This guide details a reliable and reproducible two-step synthesis of the title compound. The first step involves the esterification and methylation of 4-methylsalicylic acid to yield Methyl 2-methoxy-4-methylbenzoate. The second, and key, step is the regioselective iodination of this intermediate. The electronic properties of the methoxy and methyl groups on the aromatic ring direct the incoming electrophilic iodine to the desired position, a classic example of electrophilic aromatic substitution.
Materials and Methods
Part 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate
This initial step focuses on the preparation of the key intermediate, Methyl 2-methoxy-4-methylbenzoate, from commercially available 4-methylsalicylic acid.
Materials:
| Reagent | Formula | M.W. | Quantity | Supplier |
| 4-Methylsalicylic acid | C₈H₈O₃ | 152.15 g/mol | 10.0 g | Sigma-Aldrich |
| Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 g/mol | 25.0 mL | Acros Organics |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 g/mol | 45.0 g | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 g/mol | 300 mL | J.T. Baker |
| Diethyl ether | (C₂H₅)₂O | 74.12 g/mol | 500 mL | EMD Millipore |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | 200 mL | LabChem |
| Brine | - | - | 200 mL | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | 20.0 g | Alfa Aesar |
Instrumentation:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Standard laboratory glassware
Part 2: Synthesis of this compound
This section details the regioselective iodination of the previously synthesized Methyl 2-methoxy-4-methylbenzoate. The procedure is adapted from established methods for the iodination of substituted anisole derivatives.[1]
Materials:
| Reagent | Formula | M.W. | Quantity | Supplier |
| Methyl 2-methoxy-4-methylbenzoate | C₁₀H₁₂O₃ | 180.20 g/mol | 5.0 g | Prepared in Part 1 |
| Iodine Monochloride (1.0 M in Dichloromethane) | ICl | 162.36 g/mol | 30.0 mL | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 150 mL | Fisher Scientific |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 g/mol | 100 mL | Acros Organics |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | 100 mL | LabChem |
| Brine | - | - | 100 mL | In-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | 10.0 g | Alfa Aesar |
Instrumentation:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate
This protocol outlines the synthesis of the starting material for the subsequent iodination step.
Step-by-Step Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-methylsalicylic acid (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (45.0 g, 325.6 mmol).
-
Add 300 mL of acetone to the flask and stir the suspension vigorously.
-
From the dropping funnel, add dimethyl sulfate (25.0 mL, 263.8 mmol) dropwise to the stirring suspension over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetone (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in 200 mL of diethyl ether and transfer to a 1 L separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to afford Methyl 2-methoxy-4-methylbenzoate as a clear oil.
Workflow for the Synthesis of Methyl 2-methoxy-4-methylbenzoate:
References
The Bridging Molecule: Application Notes on Methyl 5-iodo-2-methoxy-4-methylbenzoate in Advanced Materials Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of Methyl 5-iodo-2-methoxy-4-methylbenzoate and its close structural analogs in the field of materials science. While not typically employed as a final material, this functionalized aromatic compound serves as a critical intermediate in the synthesis of bespoke organic linkers for advanced porous materials, most notably Metal-Organic Frameworks (MOFs). We will explore the synthetic pathways from this precursor to high-value materials, provide detailed experimental protocols, and discuss the potential applications of the resulting structures. This document is intended for researchers, materials scientists, and professionals in drug development seeking to leverage specialized organic precursors for the design of novel functional materials.
Introduction: The Strategic Value of Functionalized Benzoid Precursors
In the quest for novel materials with tailored properties, the design and synthesis of the constituent molecular building blocks are of paramount importance. This compound, a substituted aromatic ester, represents a key intermediate for the construction of complex organic molecules. Its strategic value lies in the orthogonal reactivity of its functional groups: the iodo group provides a handle for carbon-carbon bond formation, typically through cross-coupling reactions, while the ester and methoxy groups can be retained or further modified to tune the electronic and steric properties of the final structure.
A closely related compound, Methyl 5-iodo-2-methoxybenzoate, has been identified as a precursor in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, a novel organic linker designed for the construction of Metal-Organic Frameworks (MOFs).[1] MOFs are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands.[2] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for applications in gas storage and separation, catalysis, drug delivery, and sensing.[3][4][5] The properties of a MOF are directly dictated by the geometry and chemical nature of its organic linkers. Thus, the synthesis of custom linkers from precursors like this compound is a critical step in the rational design of new MOFs.
Synthetic Pathways to Advanced Materials
The primary application of this compound in materials science is its conversion into rigid, functionalized biphenyl dicarboxylic acids. These molecules can then serve as the "struts" in the construction of MOFs. The synthetic route generally involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, followed by hydrolysis of the ester groups to carboxylic acids.
From Iodobenzoate to Biphenyl Dicarboxylic Acid: A Key Transformation
The conversion of the iodobenzoate precursor to a biphenyldicarboxylic acid linker is a cornerstone of its application. The presence of the iodine atom allows for efficient cross-coupling with an appropriate boronic acid or ester.
References
- 1. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for Custom Biomineralization of Enzymes in Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for Custom Biomineralization of Enzymes in Metal–Organic Frameworks (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Methyl 5-iodo-2-methoxy-4-methylbenzoate as a Key Building Block in the Synthesis of Naphthylisoquinoline Alkaloids
Introduction: Strategic Importance in Complex Alkaloid Synthesis
The naphthylisoquinoline alkaloids (NIQs) are a class of natural products renowned for their complex molecular architecture and significant pharmacological activities, including antitumor, antimalarial, and antiviral properties. A defining structural feature of many NIQs is the sterically hindered biaryl axis connecting a naphthalene and an isoquinoline ring system. The controlled, stereoselective construction of this bond remains a formidable challenge in synthetic organic chemistry and is central to the total synthesis of these valuable compounds.
Methyl 5-iodo-2-methoxy-4-methylbenzoate has emerged as a highly valuable and versatile building block for this purpose. Its structure is pre-functionalized with key features that make it an ideal coupling partner in modern cross-coupling reactions:
-
Aryl Iodide: The iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is readily activated by Pd(0) catalysts, facilitating efficient bond formation under relatively mild conditions.
-
Ortho-Methoxy Group: The methoxy group ortho to the iodide plays a crucial electronic and steric role. It can influence the conformation of the biaryl product and is a common feature in the naphthalene portion of many target alkaloids.
-
Methyl Ester Functionality: The ester group offers a convenient handle for further synthetic transformations, such as reduction, hydrolysis, or amidation, enabling the elaboration of the core structure into the final natural product.
This application note provides a detailed protocol for a key Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern biaryl synthesis, using an aryl iodide structurally analogous to this compound. The protocol is based on established methodologies for the synthesis of NIQ alkaloids, providing researchers with a reliable framework for their own synthetic endeavors.
Core Application: Biaryl Linkage Formation via Suzuki-Miyaura Coupling
The primary application of this compound is in the construction of the C-C biaryl bond essential for the scaffold of alkaloids like dioncophylline and ancistrocladine. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and the commercial availability of a wide range of boronic acids and esters.
The general catalytic cycle, a fundamental concept in organometallic chemistry, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the methylbenzoate derivative to form a Pd(II) intermediate.
-
Transmetalation: The organic group from a boronic acid or ester partner is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Below is a workflow diagram illustrating this pivotal coupling step.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-iodo-2-methoxy-4-methylbenzoate
Introduction: Welcome to the technical support guide for the synthesis of Methyl 5-iodo-2-methoxy-4-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific electrophilic aromatic substitution. We will address common experimental challenges, explain the causality behind procedural choices, and offer robust protocols to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the direct electrophilic iodination of its precursor, Methyl 2-methoxy-4-methylbenzoate. This reaction falls under the category of electrophilic aromatic substitution. The substrate is an electron-rich aromatic ring, activated by the methoxy (-OCH₃) and methyl (-CH₃) groups, which directs the incoming electrophile. The key to a successful synthesis lies in the choice of the iodinating agent and the reaction conditions, which must be carefully controlled to ensure high regioselectivity and yield.
Q2: How do I choose the most appropriate iodinating agent for this synthesis?
Selecting the right iodinating agent is critical. The choice depends on factors like reactivity, handling safety, and cost. For an activated ring system like this, milder reagents are often preferred to prevent over-reaction (di-iodination) or side reactions.[1][2]
| Reagent System | Key Characteristics & Scientific Rationale |
| N-Iodosuccinimide (NIS) | Recommended: NIS is an excellent choice for this substrate. It is a mild, easy-to-handle solid and acts as a source of an electrophilic iodine (I⁺).[2] Its reactivity can be finely tuned with a catalytic amount of an acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, further polarizing the N-I bond and increasing the electrophilicity of iodine.[3] |
| Iodine (I₂) with an Oxidizing Agent | Viable Alternative: Molecular iodine itself is not electrophilic enough to iodinate the ring efficiently.[4][5][6] An oxidizing agent (e.g., nitric acid, HIO₃, H₂O₂) is required to oxidize I₂ to a more potent electrophilic species, like the iodonium ion (I⁺).[4][5] This method is effective but can be harsher and may require more rigorous optimization to avoid side reactions. |
| Iodine Monochloride (ICl) | Use with Caution: ICl is a potent iodinating agent but is highly reactive and sensitive to moisture.[7] For highly activated substrates, reactions often need to be run at low temperatures (e.g., 0 °C) to control selectivity and prevent the formation of byproducts.[7] |
Q3: Why is the iodine substitution observed at the C5 position?
This is a classic example of directing effects in electrophilic aromatic substitution. The methoxy group (-OCH₃) at C2 and the methyl group (-CH₃) at C4 are both activating, ortho-, para-directing groups.
-
The methoxy group strongly directs ortho (C3) and para (C5).
-
The methyl group weakly directs ortho (C3, C5) and para (C6 - which is the same as C2).
The C5 position is para to the powerful methoxy director and ortho to the methyl director, making it the most electronically favorable site for substitution. Furthermore, substitution at C3 would be sterically hindered by the adjacent methoxy and methyl groups.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause A: Inactive Iodinating Agent
-
Scientific Rationale: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light and moisture, losing its iodinating potency.[2] Similarly, Iodine Monochloride (ICl) is highly moisture-sensitive and can hydrolyze, reducing its effectiveness.[7]
-
Solution:
-
Always use a fresh, high-purity bottle of NIS or ICl. Store NIS in a dark container.[2]
-
If degradation is suspected, the purity of the reagent can be checked by titration or NMR.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using highly sensitive reagents like ICl.
-
Possible Cause B: Insufficient Electrophilicity
-
Scientific Rationale: Even with an activated ring, the iodinating agent may require an activator or catalyst to generate a sufficiently powerful electrophile. For NIS, a Brønsted or Lewis acid catalyst is often necessary to enhance its electrophilicity.[3][8]
-
Solution:
-
When using NIS, add a catalytic amount (e.g., 0.1 equivalents) of trifluoroacetic acid (TFA) to the reaction mixture.[3]
-
For less reactive substrates, stronger acids like trifluoromethanesulfonic acid or Lewis acids might be required, but this should be approached with caution for the given substrate to avoid degradation.[3]
-
Possible Cause C: Incorrect Reaction Temperature
-
Scientific Rationale: Electrophilic iodinations can be sensitive to temperature. For highly activated systems, running the reaction at too high a temperature can lead to side reactions and decomposition, while too low a temperature may result in an impractically slow reaction rate.
-
Solution:
-
Start the reaction at 0 °C, especially when adding the reagents.
-
Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor closely for the appearance of new, undesired spots on the TLC plate.
-
Problem 2: Formation of Di-iodinated Byproduct
Possible Cause: Incorrect Stoichiometry or Over-reaction
-
Scientific Rationale: The product, this compound, is still an electron-rich aromatic ring and can undergo a second iodination if excess iodinating agent is present or if the reaction is left for too long.
-
Solution:
-
Control Stoichiometry: Use the iodinating agent as the limiting reagent. A stoichiometry of 1.0 to 1.05 equivalents of NIS relative to the starting material is recommended.[7]
-
Slow Addition: Add the iodinating agent (either as a solid portion-wise or as a solution) slowly to the solution of the starting material at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring mono-substitution.
-
Monitor the Reaction: Use TLC to carefully track the consumption of the starting material. Once the starting material is gone, quench the reaction immediately to prevent further reaction.
-
Problem 3: Difficult Purification
Possible Cause A: Unreacted Starting Material
-
Scientific Rationale: The starting material and the iodinated product may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Drive the Reaction to Completion: Ensure the reaction has proceeded as far as possible by monitoring via TLC. If the reaction stalls, a slight excess of the iodinating agent might be necessary, but this must be balanced against the risk of di-iodination.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A low-polarity system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane, will likely be required. A shallow gradient can improve separation.
-
Possible Cause B: Residual Iodine or Quenching Reagents
-
Scientific Rationale: After the reaction, excess iodine or iodinating agent must be removed. This is typically done with a reducing agent like sodium thiosulfate (Na₂S₂O₃), which can sometimes complicate the workup if not performed correctly.
-
Solution:
-
During the aqueous workup, wash the organic layer thoroughly with a saturated solution of sodium thiosulfate until the organic layer is colorless.[7] This ensures all elemental iodine (I₂) is converted to colorless iodide (I⁻).
-
Follow the thiosulfate wash with a water wash and then a brine wash to remove residual water-soluble impurities and salts before drying the organic layer.[7]
-
Visualizations & Protocols
General Reaction Workflow
The following diagram illustrates the standard workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low product yield in the iodination reaction.
Recommended Experimental Protocol
This protocol is optimized for the synthesis of this compound using N-Iodosuccinimide.
Materials:
-
Methyl 2-methoxy-4-methylbenzoate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Trifluoroacetic Acid (TFA) (0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-methoxy-4-methylbenzoate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the substrate). Stir until all the starting material has dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: Add trifluoroacetic acid (0.1 eq) to the stirred solution.
-
Iodination: Slowly add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., in 4:1 Hexanes:EtOAc) until the starting material spot is no longer visible (typically 2-4 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate. Shake until the color of elemental iodine dissipates.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. calibrechem.com [calibrechem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Methyl 5-iodo-2-methoxy-4-methylbenzoate
This guide provides researchers, scientists, and drug development professionals with a specialized technical resource for the purification of Methyl 5-iodo-2-methoxy-4-methylbenzoate via column chromatography. The content is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Where do I begin when developing a purification method for this specific compound?
A1: The critical first step is to perform a Thin-Layer Chromatography (TLC) analysis.[1][2] This preliminary step is essential for selecting an appropriate mobile phase (solvent system) that will effectively separate your target compound from impurities. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1] An Rf in this range typically translates to good separation on a column.
Analysis of the Target Molecule: this compound is a moderately polar aromatic ester. Its polarity is derived from the methyl ester and methoxy functional groups. Therefore, a solvent system consisting of a non-polar solvent and a moderately polar solvent is the logical starting point.[3][4]
Protocol 1: Initial TLC Analysis
-
Stationary Phase: Use a standard silica gel plate (e.g., Silica Gel 60 F254).[1][3]
-
Sample Preparation: Dissolve a small amount (~1 mg) of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).[2]
-
Spotting: Using a microcapillary tube, carefully spot the dissolved sample onto the pencil-drawn baseline of the TLC plate.[2]
-
Developing the Eluent: Prepare a series of eluent mixtures to test. A combination of hexanes and ethyl acetate is the most common and effective starting point for compounds of this type.[5][6]
-
Elution: Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline.[4] Allow the solvent to travel up the plate until it is about 0.5-1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Since the compound is aromatic, it should be visible under a UV lamp at 254 nm.[6]
Data Summary Table 1: Recommended Starting Solvent Systems for TLC
| Hexane:Ethyl Acetate Ratio | Expected Rf for a Moderately Polar Compound | Recommendation |
| 9:1 | Low (0.1 - 0.25) | Good starting point if impurities are non-polar. |
| 4:1 | Medium (0.25 - 0.5) | Often the "sweet spot" for initial trials.[3] |
| 2:1 | High (0.5 - 0.7) | Use if the compound shows low Rf in 4:1. |
| 1:1 | Very High (>0.7) | Likely too polar; risk of co-elution with polar impurities.[3] |
Q2: What are the optimal column conditions based on my TLC results?
A2: The conditions that provided the best separation and an ideal Rf value on TLC should be directly translated to your flash column chromatography setup.
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh) is the most appropriate choice.[7] Its slightly acidic nature is generally not problematic for a stable aromatic ester like this one.[3]
-
Mobile Phase (Eluent): Use the hexane/ethyl acetate mixture that yielded an Rf of 0.2-0.4 in your TLC analysis. For example, if a 4:1 hexane:EtOAc mixture gave an Rf of 0.3, this is your ideal starting eluent for the column.
-
Elution Method:
-
Isocratic Elution: If all impurities are well-separated from the product on the TLC plate, running the entire column with a single, constant solvent ratio is efficient and straightforward.
-
Gradient Elution: If impurities are very close to your product's Rf, a gradient elution will provide superior resolution. Start with a less polar mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the proportion of ethyl acetate during the run.
-
Troubleshooting Guide
Problem: My compound is streaking badly on the TLC plate and column.
-
Primary Cause: The sample is too concentrated.[2] Overloading the stationary phase is a common cause of band broadening and tailing.
-
Solution 1 (TLC): Ensure your sample for spotting is sufficiently dilute (a 1% solution is a good rule of thumb).[2]
-
Solution 2 (Column): Use an appropriate ratio of crude material to silica gel. A common guideline is a 1:30 to 1:100 mass ratio (e.g., for 1g of crude product, use 30g to 100g of silica). For difficult separations, a higher ratio is better. Also, consider using the "dry loading" method (adsorbing the crude product onto a small amount of silica before adding it to the column) to ensure a narrow starting band.[8]
Problem: My compound appears to be degrading on the column.
-
Context & Likelihood: While the C(sp²)–I bond is reasonably stable, prolonged contact with the acidic surface of silica gel can degrade highly sensitive substrates.[9] However, iodinated benzoates are generally robust. Degradation is more commonly observed with iodophenols or iodoanilines.[9] In vivo deiodination is a more significant concern and is typically enzyme-mediated.[10]
-
Troubleshooting Steps:
-
Minimize Contact Time: Prepare your column and fractions in advance to ensure the chromatography can be completed swiftly.
-
Use Neutralized Silica: If degradation is confirmed, consider treating the silica gel with a base like triethylamine. This is done by preparing a slurry of silica in your chosen eluent and adding ~1-2% triethylamine before packing the column.[3]
-
Switch Stationary Phase: As a final resort, neutral alumina can be used as an alternative to silica gel.[3] Note that this will require a complete re-optimization of the mobile phase using TLC with alumina plates.
-
Visualized Workflows and Logic
Protocol 2: Step-by-Step Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]
-
Packing the Column:
-
Wet Packing (Recommended): Prepare a slurry of silica gel in your chosen non-polar solvent (hexanes). Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or channels form.[8]
-
-
Sample Loading:
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Gently add a protective layer of sand on top.[8]
-
-
Elution: Carefully add the pre-mixed eluent to the column, ensuring the top layer of sand is not disturbed. Apply gentle, steady air pressure to begin eluting the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the progress of the separation by performing TLC on the collected fractions.
-
Product Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-iodo-2-methoxy-4-methylbenzoate
Welcome to the technical support center for the synthesis of "Methyl 5-iodo-2-methoxy-4-methylbenzoate". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience in synthetic route development.
Frequently Asked Questions (FAQs)
Q1: My iodination reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion is a common issue that can often be traced back to the quality of the iodinating agent or insufficient activation.
-
Degraded N-Iodosuccinimide (NIS): NIS is a popular and relatively mild iodinating agent, but it can decompose over time, especially if exposed to light or moisture.[1] Decomposition is often indicated by a change in color from white/off-white to orange or brown, which signifies the presence of molecular iodine (I₂).[1][2][3] For consistent results, it is crucial to use fresh, pure NIS. If you suspect degradation, the reagent can sometimes be purified by washing with a sodium thiosulfate solution to remove free iodine.[2][3]
-
Insufficient Electrophilicity: While the starting material is an activated aromatic ring, the iodination may still require an acid catalyst to enhance the electrophilicity of the iodine source.[4] Catalytic amounts of acids like trifluoroacetic acid (TFA) can significantly improve reaction rates and yields.[4]
-
Low Reaction Temperature: The reaction may simply be too slow at the current temperature. While lower temperatures can improve selectivity, insufficient thermal energy might prevent the reaction from reaching completion in a reasonable timeframe.[1]
Q2: My reaction mixture has turned into a dark, tar-like substance. What is happening?
A2: The formation of a dark, tarry substance is typically a sign of oxidation, especially with electron-rich aromatic compounds like the substituted anisole in your starting material.[5] Phenols and anilines are particularly susceptible to this, but activated ethers can also undergo oxidative side reactions.[5][6] To mitigate this, consider the following:
-
Use a Milder Reagent: If you are using a harsh iodinating system (e.g., I₂ with a strong oxidizing agent), switching to a milder reagent like NIS may reduce oxidation.[5]
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize oxidative side reactions.[1]
Q3: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?
A3: The presence of multiple spots suggests the formation of side products. For this specific synthesis, the most common impurities are regioisomers and poly-iodinated products.
-
Regioisomers: Your starting material, "Methyl 2-methoxy-4-methylbenzoate," has multiple positions that can be iodinated. Due to the directing effects of the substituents, the formation of the 3-iodo isomer is a highly probable side reaction.
-
Poly-iodinated Products: The starting material is an activated aromatic ring, making it susceptible to further iodination. It's possible to form di-iodinated byproducts, most likely the 3,5-di-iodo derivative.[5][7]
-
Degradation Products: Although less common with milder iodinating agents, cleavage of the methyl ether is a potential side reaction, especially under harsh acidic conditions or with certain iodine-based reagents like iodotrimethylsilane.[8][9][10]
Troubleshooting Guide: Side Reactions and Optimization
Understanding Regioselectivity
The key to minimizing side reactions in this synthesis is to understand the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. The ester (-COOCH₃) group is deactivating and directs to the meta position.
| Substituent | Position | Electronic Effect | Directing Effect |
| -OCH₃ | C2 | Strongly Activating | ortho, para |
| -CH₃ | C4 | Activating | ortho, para |
| -COOCH₃ | C1 | Deactivating | meta |
The interplay of these effects dictates the likely positions of iodination. The C5 position is para to the strongly activating methoxy group and ortho to the methyl group, making it a highly favorable position for substitution. However, the C3 position is ortho to both the methoxy and methyl groups, also making it a potential site for iodination. This competition leads to the formation of regioisomers.
Caption: Reaction pathways in the iodination of Methyl 2-methoxy-4-methylbenzoate.
Q4: How can I improve the regioselectivity of the reaction to favor the desired 5-iodo isomer?
A4: Improving regioselectivity often involves fine-tuning the reaction conditions to exploit subtle differences in the activation of the C3 and C5 positions.
-
Steric Hindrance: The C3 position is flanked by the methoxy and methyl groups, making it more sterically hindered than the C5 position. Using a bulkier iodinating agent or running the reaction at a lower temperature can sometimes favor substitution at the less hindered C5 position.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Polar solvents can stabilize the transition state leading to one isomer over another. Experimenting with different solvents (e.g., dichloromethane, acetonitrile, or acetic acid) may improve the ratio of the desired product.[7]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity of the reaction, as the transition state with the lower activation energy (leading to the 5-iodo product) will be more favored.[1]
Q5: I have significant amounts of di-iodinated product. How can I prevent this?
A5: The formation of di-iodinated products is a classic sign of over-reaction on a highly activated ring.[5] To achieve selective mono-iodination, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use a 1:1 molar ratio of the substrate to the iodinating agent (e.g., NIS). In some cases, using a slight excess of the starting material can help to consume the iodinating agent before it can react a second time.[5]
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture over a period of time. This keeps the concentration of the electrophile low at any given moment, which favors mono-substitution.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated product.
Q6: I suspect my methyl ether is being cleaved. How can I confirm this and prevent it?
A6: Cleavage of aryl methyl ethers is a known side reaction under certain iodination conditions, particularly with strong Lewis acids or reagents that can generate HI in situ.[8][11] To diagnose and prevent this:
-
Analysis: Look for the corresponding phenol in your crude reaction mixture by LC-MS or by comparing it to a standard on TLC.
-
Avoid Harsh Acids: If you are using a strong acid catalyst, try reducing the amount or switching to a milder one.
-
Use an HI Scavenger: If HI is being generated during the reaction, it can be scavenged by adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture.
General Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis of this compound.
Experimental Protocol: Synthesis using N-Iodosuccinimide (NIS)
This protocol is a starting point and may require optimization based on your specific laboratory conditions and results.
Materials:
-
Methyl 2-methoxy-4-methylbenzoate
-
N-Iodosuccinimide (NIS), freshly opened or purified
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-methoxy-4-methylbenzoate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (1.05 eq) in anhydrous acetonitrile. Add the NIS solution dropwise to the stirred solution of the starting material at room temperature over 20-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask. Stir for 10 minutes to reduce any unreacted iodine.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 10% Ethyl Acetate in Hexanes).
-
Collect fractions and analyze by TLC to isolate the desired this compound product, which should be the major, less polar spot compared to any potential di-iodinated byproducts. The 3-iodo isomer may have a very similar Rf value, requiring careful chromatography for separation.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. One‐Pot Cleavage of Aryl Alkyl Ethers by Aluminum and Iodine in Acetonitrile [ouci.dntb.gov.ua]
- 10. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Stability and Handling of Methyl 5-iodo-2-methoxy-4-methylbenzoate
Frequently Asked Questions (FAQs) on Compound Stability
This section addresses common questions regarding the stability of Methyl 5-iodo-2-methoxy-4-methylbenzoate under typical laboratory conditions. Understanding the reactivity of each functional group is critical for successful experimental design.
Q1: How stable is the methyl ester group under basic conditions?
The methyl ester group is susceptible to hydrolysis under basic conditions, a reaction commonly known as saponification.[1][2] This reaction converts the ester into a carboxylate salt and methanol. The reaction is typically irreversible because the resulting alkoxide deprotonates the newly formed carboxylic acid.[2]
-
At Room Temperature: The compound is generally stable in mildly basic aqueous solutions for short periods. However, prolonged exposure or stronger bases will initiate hydrolysis.
-
With Heating: Heating with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent (e.g., methanol/water mixture) will efficiently drive the hydrolysis to completion.[3][4]
Q2: What is the stability of the compound under acidic conditions?
Under acidic conditions, multiple functional groups can be affected, depending on the strength of the acid and the reaction temperature.
-
Methyl Ester: The ester can undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and methanol. This is the reverse of a Fischer esterification and is an equilibrium process.
-
Methoxy Ether: Aryl-alkyl ethers are generally stable under many acidic conditions. However, they can be cleaved by very strong acids, particularly hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI), or strong Lewis acids like boron tribromide (BBr₃).[5][6][7][8] Cleavage of the aryl-O bond is difficult, so the reaction typically proceeds via an SN2 attack on the methyl group, yielding a phenol and methyl iodide.[8] Standard aqueous acids like HCl or H₂SO₄ at moderate temperatures are less likely to cleave the ether.
-
Aryl-Iodide Bond: The carbon-iodine bond on the aromatic ring is quite robust under typical acidic conditions.[9] However, under certain harsh conditions, such as the presence of strong reducing agents or specific catalysts, a reaction known as protodeiodination (replacement of iodine with hydrogen) can occur. Some electron-rich aryl iodides can also be sensitive to heat and light, potentially leading to gradual deiodination.[10]
Q3: Is the aryl-iodide bond stable during routine handling and reactions?
Yes, the aryl-iodide bond is generally stable and is a valuable functional group for cross-coupling reactions like Suzuki and Sonogashira couplings.[11] It is not typically labile under standard purification (e.g., silica gel chromatography) or mild reaction conditions. However, be aware of its potential reactivity:
-
Light and Heat Sensitivity: Some complex aryl iodides can be sensitive to light and heat, which can promote homolytic cleavage of the C-I bond.[10] It is good practice to store the compound in a cool, dark place.
-
Reductive Conditions: The C-I bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation).
-
Strong Bases: While generally stable, very strong bases like organolithium reagents can participate in halogen-metal exchange.
Troubleshooting Guide for Common Experiments
This guide provides solutions to specific issues that may arise when using this compound in reactions involving acidic or basic conditions.
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Incomplete Saponification (Starting material remains after basic hydrolysis) | 1. Insufficient Base: The reaction is stoichiometric; at least one equivalent of base is required. An excess is often used to ensure completion. 2. Low Temperature/Short Time: Hydrolysis of sterically hindered esters can be slow at room temperature.[3] 3. Poor Solubility: The organic compound may not be fully dissolved in the aqueous base, limiting the reaction rate. | 1. Increase Base: Use 1.5 to 3 equivalents of NaOH or KOH. 2. Increase Temperature: Heat the reaction mixture to reflux (typically 60-100°C) for several hours.[3][4] Monitor by TLC or LC-MS. 3. Add a Co-solvent: Use a mixture of water and a miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) to ensure the ester is fully dissolved.[2][4] |
| Unexpected Byproduct during Acid Treatment (e.g., a new peak in LC-MS with -14 Da mass difference) | Ether Cleavage: Use of strong, nucleophilic acids (HBr, HI) or high temperatures may have cleaved the 2-methoxy group, resulting in a phenol. The mass difference corresponds to the loss of a methyl group (-CH₂) and the addition of a proton (+H). | Use Milder Conditions: If only ester hydrolysis is desired, avoid HBr and HI. Use a standard mineral acid like dilute H₂SO₄ or HCl in a suitable solvent (e.g., dioxane/water) and maintain moderate temperatures. For selective ether cleavage, specific reagents like BBr₃ are more reliable.[5] |
| Loss of Iodine during a Reaction (Product mass spectrum shows replacement of iodine with hydrogen) | 1. Unintended Reductive Conditions: Trace metals or other reagents in the reaction mixture may be acting as catalysts for hydrodeiodination. 2. Radical Reaction: High temperatures or exposure to UV light might have initiated a radical-based deiodination, especially if the aromatic system is electron-rich.[10] | 1. Purify Reagents: Ensure all reagents and solvents are pure and free from metallic contaminants. 2. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil. 3. Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
Experimental Protocols & Data
Protocol 1: Standard Saponification of this compound
This protocol describes the complete hydrolysis of the methyl ester to the corresponding carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Add Base: Add sodium hydroxide (NaOH, 2.0 eq) to the solution.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 2-4 hours).
-
Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 4N HCl dropwise with stirring until the pH is between 1 and 3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Data Summary: Reaction Condition Stability
The following table summarizes the expected stability of the key functional groups under various conditions.
| Condition | Functional Group | Stability & Outcome |
| Mild Base (e.g., NaHCO₃, aq.) | Methyl Ester | Generally stable, slow hydrolysis may occur over time. |
| Strong Base (e.g., NaOH, reflux) | Methyl Ester | Unstable. Rapidly hydrolyzes to the carboxylate salt.[2][3] |
| Strong Base (e.g., NaOH, reflux) | Methoxy Ether | Stable. Aryl ethers are resistant to basic cleavage. |
| Strong Base (e.g., NaOH, reflux) | Aryl-Iodide Bond | Stable. The C-I bond is not susceptible to cleavage by hydroxide. |
| Mild Acid (e.g., dilute HCl, RT) | Methyl Ester | Moderately Stable. Slow hydrolysis may occur. |
| Strong Acid (e.g., conc. H₂SO₄, heat) | Methyl Ester | Unstable. Hydrolyzes to the carboxylic acid. |
| Strong Acid (e.g., HBr, HI, heat) | Methoxy Ether | Unstable. Cleaved to form a phenol.[5][8] |
| Strong Acid (e.g., conc. H₂SO₄, heat) | Aryl-Iodide Bond | Generally stable, but risk of side reactions increases with temperature.[12] |
Visualized Reaction Pathways
Reaction under Basic Conditions (Saponification)
The primary reaction under basic conditions is the hydrolysis of the methyl ester.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. jackwestin.com [jackwestin.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-iodo-2-methoxy-4-methylbenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl 5-iodo-2-methoxy-4-methylbenzoate. Here, we address common challenges and provide robust, field-proven protocols to ensure the highest purity of your final compound.
Introduction: The Challenge of Purity
This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The primary synthetic route, electrophilic aromatic iodination of Methyl 2-methoxy-4-methylbenzoate, often yields a crude product contaminated with several impurities. Understanding the nature of these impurities is the first step toward effective removal.
The primary challenge arises from the similar physicochemical properties of the desired product and its common byproducts. Direct iodination of activated aromatic rings can be difficult to control perfectly, leading to a mixture of compounds that requires a systematic purification strategy.[1][2]
Understanding Potential Impurities
Effective troubleshooting begins with anticipating the likely contaminants in your crude product. The table below outlines the most common impurities and their origins.
| Impurity Name | Structure | Origin | Expected Polarity |
| Starting Material | Methyl 2-methoxy-4-methylbenzoate | Incomplete iodination reaction. | Less polar than the iodinated product. |
| Di-iodinated Byproduct | Methyl 3,5-diiodo-2-methoxy-4-methylbenzoate | Over-iodination of the aromatic ring. | Polarity similar to or slightly less than the product. |
| Regioisomers | e.g., Methyl 3-iodo-2-methoxy-4-methylbenzoate | Non-selective iodination at other positions on the ring.[3] | Polarity very similar to the desired product. |
| Oxidative Byproducts | Various colored impurities | Oxidative decomposition of the electron-rich phenol ether ring by the iodinating agent.[4] | Often highly polar. |
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My crude product is a dark, oily residue instead of a solid. What happened and how do I proceed?
A1: An oily or deeply colored crude product often indicates the presence of significant impurities, particularly residual solvents or polar, colored byproducts from oxidative side reactions.[4]
-
Causality: The electron-donating methoxy group activates the aromatic ring, making it susceptible to oxidation by certain iodinating systems, especially if reaction conditions are not strictly controlled.[5] The presence of these impurities can depress the melting point of your product, resulting in an oil.
-
Troubleshooting Steps:
-
Initial Cleanup: First, attempt to remove residual, non-polar solvents (like dichloromethane or chloroform often used in extraction) under high vacuum. If the product solidifies, you can proceed to recrystallization or column chromatography.
-
Liquid-Liquid Extraction: If the product remains oily, dissolve the crude material in a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This should yield a cleaner, potentially solid, crude product.
-
Next Step: If the product is now a solid, proceed with Protocol 1 (Recrystallization). If it remains an oil, column chromatography (Protocol 2) is the recommended next step as it is more effective at separating a wider range of impurities.
-
Q2: My TLC plate shows multiple spots that are very close together. How can I improve the separation for column chromatography?
A2: Poor separation on TLC, especially of regioisomers, is a common challenge due to their similar polarities.[6][7] Achieving good resolution is critical before attempting preparative column chromatography.
-
Causality: The resolving power of chromatography depends heavily on the choice of the mobile phase (eluent). If the eluent is too polar, all components will travel up the plate quickly with little separation. If it's not polar enough, they will remain at the baseline.[7]
-
Troubleshooting Steps:
-
Solvent System Optimization: The key is to find a solvent system with the right polarity. A standard starting point is a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Systematic Screening: Prepare several eluent mixtures with varying ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate) and run a TLC for each. The ideal system will show the desired product with a Retention Factor (Rf) value between 0.25 and 0.35, and maximal separation from other spots.[8]
-
Consider a Different Solvent Pair: If a hexane/ethyl acetate system fails, try a dichloromethane/hexane system. Sometimes, changing the nature of the solvents, not just the ratio, can significantly alter selectivity and improve separation.
-
Dry Loading: For compounds with limited solubility in the eluent, "dry loading" onto the column can improve resolution. Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.
-
Q3: I performed a recrystallization, but my yield is extremely low. What went wrong?
A3: Low yield after recrystallization is typically due to one of two main reasons: using an inappropriate solvent system or premature crystallization.[6][9]
-
Causality: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility even at low temperatures, a large portion will remain in the mother liquor.[9] Conversely, cooling the solution too quickly can trap impurities and reduce the yield of pure crystals.[6]
-
Troubleshooting Steps:
-
Solvent Selection: Test different solvents. For this compound, consider single solvents like ethanol, methanol, or isopropanol, or a two-solvent system like acetic acid/water or ethanol/water.[9][10] The goal is to find a system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. An excess of solvent will reduce the recovery rate.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Rapid cooling (e.g., placing it directly in an ice bath) leads to the formation of small, often impure, crystals and can reduce the overall isolated yield. Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath for at least 30 minutes to maximize precipitation.[9]
-
Recover from Mother Liquor: If the initial yield is low, concentrate the mother liquor by about 50% by volume and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed by TLC.
-
Experimental Protocols & Workflows
Purification Workflow Decision Diagram
The following diagram outlines the logical workflow for purifying your crude product.
Protocol 1: Recrystallization from an Alcohol/Water System
This protocol is effective when the crude product is mostly the desired compound with minor, less soluble or more soluble impurities.
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol and shake. If it dissolves readily at room temperature, ethanol is too good a solvent. Try isopropanol. The ideal solvent will require heating to dissolve the solid.
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen alcohol (e.g., isopropanol) dropwise while heating the mixture gently on a hot plate with stirring. Add just enough hot alcohol to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same alcohol used for recrystallization) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry thoroughly on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (e.g., 40 °C).
Protocol 2: Flash Column Chromatography
This method is superior for separating mixtures with multiple components, such as starting material, product, and di-iodinated byproducts.[6]
-
TLC Analysis: First, determine the optimal eluent system using TLC as described in Q2. Aim for an Rf of ~0.3 for the desired product.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes. A gradient elution may be necessary, starting with a non-polar eluent (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity to elute more polar components.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate and run it in the same eluent system.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Combine and Concentrate: Combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store purified this compound? A1: The purified compound should be stored in a tightly sealed container in a cool, dry, and dark place. Aryl iodides can be sensitive to light over long periods.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent long-term oxidative degradation.
Q2: My purified product's melting point is lower than the literature value and has a broad range. What does this indicate? A2: A depressed and broad melting point is a classic indicator of impurity. Even small amounts of contaminants can disrupt the crystal lattice of a solid, causing it to melt at a lower temperature and over a wider range.[12] This suggests that a further purification step (e.g., a second recrystallization from a different solvent system) is necessary.
Q3: Can this compound decompose on silica gel during column chromatography? A3: While many compounds are stable on silica gel, some sensitive molecules can degrade.[8] Given the activated nature of the aromatic ring, prolonged exposure to the acidic surface of standard silica gel could potentially cause some degradation. If you suspect this is happening (e.g., you see streaking on TLC or recover low yields of product), you can try using deactivated silica gel (by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like alumina.[8]
Q4: How do I safely dispose of waste generated during purification? A4: All solvent waste should be collected in appropriately labeled hazardous waste containers. Halogenated solvents (like dichloromethane) should be kept separate from non-halogenated solvents. Solid waste, such as used silica gel, should also be collected and disposed of according to your institution's hazardous waste guidelines.
References
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 5-碘-2-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Iodination of Methyl 2-Methoxy-4-methylbenzoate
Welcome to the technical support guide for the electrophilic iodination of methyl 2-methoxy-4-methylbenzoate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions (FAQs) to assist researchers in achieving successful and reproducible outcomes. The substrate, methyl 2-methoxy-4-methylbenzoate, is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). However, its high reactivity also presents specific challenges regarding selectivity and byproduct formation. This guide is designed to navigate those challenges with scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no product yield. What are the likely causes and how can I fix this?
A1: Low or no yield in the iodination of a highly activated substrate like methyl 2-methoxy-4-methylbenzoate typically points to issues with reagent quality, reaction conditions, or insufficient electrophilicity of the iodine source.
-
Causality & Explanation: Iodine (I₂) itself is the least reactive halogen in electrophilic aromatic substitutions and often requires an activating agent or oxidant to generate a more potent electrophilic species, such as the iodonium ion (I⁺).[1][2] Reagents like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) are designed to be better sources of electrophilic iodine.[3][4] However, their effectiveness can be compromised.
-
Iodine Monochloride (ICl): This reagent is highly sensitive to moisture and can hydrolyze, reducing its effectiveness.[5][6] Using an old or improperly stored bottle is a common cause of failure.
-
N-Iodosuccinimide (NIS): While more stable than ICl, NIS often requires an acid catalyst, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine atom, especially for achieving reasonable reaction rates.[7][8]
-
Iodine (I₂): If using molecular iodine, an oxidizing agent (e.g., hydrogen peroxide, nitric acid, or a silver salt) is essential to convert it to a more reactive electrophile. Without it, the reaction is often unfavorable.[1][9]
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of the iodinating agent, particularly ICl. If using ICl, ensure it is handled under anhydrous conditions.[5]
-
Incorporate an Activator: If using NIS, add a catalytic amount (5-10 mol%) of trifluoroacetic acid (TFA) to the reaction mixture.[8] For deactivated aromatics, stronger acids like sulfuric acid are used, but this is typically too harsh for your activated substrate and may cause side reactions.[10]
-
Use an Oxidant with I₂: If your protocol uses molecular iodine, ensure the co-oxidant is present in the correct stoichiometry. Systems like I₂/H₂O₂ are effective and environmentally friendly options.[9]
-
Check Reaction Temperature: While this reaction often proceeds at room temperature or 0 °C, gentle heating (e.g., to 40-50 °C) might be necessary to initiate the reaction, depending on the solvent and specific reagent used. However, be cautious, as higher temperatures can decrease selectivity.
-
Q2: My main issue is the formation of multiple iodinated products. How can I improve the regioselectivity?
A2: The directing effects of the substituents on your starting material strongly favor iodination at a specific position, but side products can arise under certain conditions.
-
Causality & Explanation: The substrate has two electron-donating groups (EDGs): the methoxy (-OCH₃) group at C2 and the methyl (-CH₃) group at C4. Both are ortho-, para-directing.
-
The powerful -OCH₃ group directs to positions C3 and C5 (the C1 position is blocked).
-
The -CH₃ group directs to positions C3 and C5.
-
Both groups reinforce substitution at the C3 and C5 positions. The C5 position is para to the strongly activating methoxy group, making it the most electronically favored site for substitution. The C3 position is ortho to both groups and may be slightly sterically hindered. Therefore, the major product should be methyl 5-iodo-2-methoxy-4-methylbenzoate . Formation of the C3-iodo isomer as a significant byproduct suggests the reaction conditions are too harsh or non-selective.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Decreasing the temperature (e.g., running the reaction at 0 °C or even -20 °C) reduces the overall reaction rate and enhances the kinetic preference for the most electronically favored product.[5]
-
Choose a Milder Reagent: Highly reactive systems can be less selective. If you are using a very strong system like NIS in concentrated sulfuric acid, consider switching to a milder one, such as NIS with catalytic TFA in acetonitrile or dichloromethane.[7][8]
-
Control the Rate of Addition: Add the iodinating agent slowly or portion-wise to the solution of your substrate. This keeps the instantaneous concentration of the electrophile low, which can favor the formation of the thermodynamic product.
-
Q3: I'm getting a significant amount of a di-iodinated byproduct. How can I prevent this?
A3: The formation of a di-iodinated product is a classic example of over-iodination, which occurs because the mono-iodinated product is still an activated aromatic ring.
-
Causality & Explanation: After the first iodine atom is added (likely at the C5 position), the aromatic ring remains activated by the -OCH₃ and -CH₃ groups. It can therefore undergo a second electrophilic substitution at the remaining activated position (C3).
-
Troubleshooting Steps:
-
Strict Stoichiometry Control: This is the most critical factor. Use precisely 1.0 equivalent of the iodinating agent relative to your starting material. An excess of the iodinating agent will inevitably lead to di-iodination.[11]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Stop the reaction immediately once the starting material spot has disappeared. Over-extending the reaction time will only increase the amount of the di-iodinated byproduct.
-
Reverse Addition: Consider adding the substrate solution to the iodinating agent solution. While less common, this can sometimes help maintain a relative excess of the substrate, suppressing di-substitution.
-
Data & Reagent Comparison
The choice of iodinating agent is critical. The table below summarizes common systems and their typical performance for activated arenes.
| Reagent System | Solvent | Temperature (°C) | Typical Time | Advantages | Disadvantages |
| Iodine Monochloride (ICl) [12] | CH₂Cl₂, CCl₄, Acetic Acid | 0 to RT | 1-4 h | Highly reactive, cost-effective.[4] | Moisture sensitive, can be less selective.[5] |
| N-Iodosuccinimide (NIS) / cat. TFA [7] | CH₃CN, CH₂Cl₂ | 0 to RT | 1-6 h | Mild conditions, high selectivity, stable reagent.[8] | More expensive than ICl or I₂. |
| Iodine (I₂) / H₂O₂ [9] | Water, Ethanol | RT to 60 | 12-24 h | Environmentally friendly ("green"), inexpensive. | Slower reaction times, may require heating. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) [13] | CH₃CN, H₂SO₄ (cat.) | RT | 1-5 h | High reactivity and selectivity.[13] | Can be aggressive; requires careful control. |
Diagnostic & Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low yields in the iodination of methyl 2-methoxy-4-methylbenzoate.
Detailed Experimental Protocol
This protocol describes a reliable method using N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA), which offers a good balance of reactivity and selectivity for this substrate.[7][8]
Materials:
-
Methyl 2-methoxy-4-methylbenzoate (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.05 eq.)
-
Trifluoroacetic acid (TFA) (0.1 eq.)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 2-methoxy-4-methylbenzoate (1.0 eq.) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) to the stirred solution, followed by the dropwise addition of trifluoroacetic acid (0.1 eq.).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 30-60 minutes by TLC, checking for the consumption of the starting material. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to the flask. Stir vigorously until the orange/brown color of iodine disappears.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by either recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or flash column chromatography on silica gel to yield the pure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Iodination - Common Conditions [commonorganicchemistry.com]
- 4. calibrechem.com [calibrechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-iodo-2-methoxy-4-methylbenzoate and Other Iodo-aromatic Compounds in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides an in-depth comparison of Methyl 5-iodo-2-methoxy-4-methylbenzoate against a range of other iodo-aromatic compounds in foundational synthetic reactions. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the mechanistic causality behind reactivity differences, empowering scientists to make more informed decisions in substrate selection for complex molecule synthesis.
Introduction: The Central Role of Iodo-aromatics in Modern Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1] The choice of the aryl halide is a critical parameter influencing reaction success. Within the hierarchy of aryl halides, iodo-aromatics are the most reactive substrates, a trait attributed to the lower bond dissociation energy of the C–I bond compared to C–Br or C–Cl bonds.[2][3] This higher reactivity facilitates the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
This guide focuses on This compound , a polysubstituted aryl iodide, and benchmarks its performance against simpler, archetypal iodo-aromatic compounds. We will explore how its unique combination of steric and electronic features dictates its reactivity in three indispensable transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Section 1: The Decisive Step: A Mechanistic Look at Oxidative Addition
The efficacy of most palladium-catalyzed cross-coupling reactions hinges on the initial oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of an organopalladium(II) intermediate, which then proceeds through the catalytic cycle. The rate and success of this step are profoundly influenced by the steric and electronic environment of the C-I bond.[4][5]
-
Electronic Effects : Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbon atom in the C-I bond, generally accelerating oxidative addition. Conversely, electron-donating groups (EDGs) increase electron density on the ring, which can have a more complex influence but often slightly accelerates the reaction with iodides.[3][6]
-
Steric Hindrance : Bulky substituents ortho to the iodine atom can sterically impede the approach of the palladium catalyst, significantly slowing the rate of oxidative addition.[4] This is a primary consideration when designing synthetic routes. In some extreme cases, severe steric hindrance can even favor alternative, radical-based mechanisms over the traditional two-electron process.[7]
Section 2: Profiling the Iodo-Aromatic Substrates
The reactivity of an aryl iodide is a direct consequence of its substitution pattern. Here, we profile our compound of interest against several standard benchmarks.
Compound of Interest:
-
This compound (MIMB): (CAS: 914225-32-4)[8] This molecule presents a complex electronic and steric profile.
-
Ortho-Methoxy Group: A strong electron-donating group that also introduces significant steric bulk adjacent to the reaction center.
-
Para-Methyl Ester Group: A moderate electron-withdrawing group.
-
Meta-Methyl Group: A weak electron-donating group. The net effect is a push-pull system with considerable steric hindrance at the ortho position.
-
Benchmark Compounds:
-
Iodobenzene: The unsubstituted baseline for reactivity.
-
4-Iodotoluene: Features a weak, electron-donating methyl group para to the iodine.[6]
-
4-Iodoanisole: Contains a strong, electron-donating methoxy group, enhancing electron density on the ring.[6]
-
2-Iodotoluene: Introduces steric hindrance via an ortho-methyl group, providing a direct comparison for sterically impeded substrates.[6]
-
Methyl 4-iodobenzoate: An isomer of MIMB's core, featuring a purely electron-withdrawing group without ortho-steric effects.[9][10]
Section 3: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is arguably the most widely used cross-coupling reaction.[11][12] Its performance is highly sensitive to the electronic and steric nature of the aryl iodide.
Illustrative Performance Comparison
The following table presents expected reactivity trends in a hypothetical Suzuki-Miyaura coupling with phenylboronic acid. This data is extrapolated from established chemical principles, as direct side-by-side comparative studies under identical conditions are not available in the literature.[6]
| Aryl Iodide | Key Structural Features | Expected Yield (%) | Expected Reaction Time (h) | Mechanistic Considerations |
| Iodobenzene | Baseline | High (90-98%) | 1-2 | Serves as the standard for uninhibited reactivity. |
| 4-Iodotoluene | Para-EDG | High (92-99%) | 1-2 | The weak EDG may slightly accelerate oxidative addition. |
| 4-Iodoanisole | Strong Para-EDG | High (90-98%) | 1-2 | Strong electron donation enhances reactivity. |
| Methyl 4-iodobenzoate | Para-EWG | Very High (95-99%) | < 1 | EWG strongly activates the C-I bond for oxidative addition. |
| 2-Iodotoluene | Ortho-Steric Hindrance | Moderate (70-85%) | 4-8 | Steric bulk from the ortho-methyl group impedes catalyst approach, slowing the reaction.[6] |
| MIMB | Ortho-Steric, Push-Pull Electronics | Moderate to Good (75-90%) | 3-6 | Reactivity is a trade-off. The para-EWG activates the C-I bond, but the ortho-methoxy group introduces significant steric hindrance, requiring longer reaction times or more specialized catalysts. |
Expert Commentary: The performance of MIMB in Suzuki couplings is a classic example of competing effects. While the electron-withdrawing ester group primes the C-I bond for reaction, the bulky ortho-methoxy group acts as a steric shield. Therefore, achieving high yields often requires the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can promote the challenging oxidative addition step and stabilize the catalytic intermediates.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a nitrogen-filled glovebox, a dry reaction vial is charged with this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Anhydrous, degassed 1,4-dioxane is added to the vial.
-
Reaction: The vial is sealed and removed from the glovebox. The mixture is stirred vigorously and heated to 100 °C in an oil bath. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. Water is added to quench the reaction, and the mixture is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Isolation: The crude residue is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Section 4: Comparative Performance in Sonogashira Coupling
The Sonogashira coupling forms a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, typically using a dual palladium-copper catalytic system.[14][15] This reaction is known for being generally less sensitive to steric hindrance compared to other cross-coupling reactions.[6][16]
Illustrative Performance Comparison
| Aryl Iodide | Key Structural Features | Expected Yield (%) | Expected Reaction Time (h) | Mechanistic Considerations |
| Iodobenzene | Baseline | High (90-98%) | 1-3 | Excellent reactivity under standard conditions. |
| 4-Iodotoluene | Para-EDG | High (90-98%) | 1-3 | Reactivity is very similar to the baseline. |
| 4-Iodoanisole | Strong Para-EDG | High (90-98%) | 1-3 | Favorable reactivity profile. |
| Methyl 4-iodobenzoate | Para-EWG | Very High (95-99%) | < 2 | The EWG enhances the rate of reaction. |
| 2-Iodotoluene | Ortho-Steric Hindrance | Good (80-92%) | 3-6 | The reaction is slowed but still generally high-yielding, demonstrating tolerance to steric bulk.[6] |
| MIMB | Ortho-Steric, Push-Pull Electronics | Good to High (85-95%) | 2-5 | MIMB is expected to perform very well. The Sonogashira reaction's tolerance for ortho-substituents means the primary driver of reactivity will be the activated C-I bond, leading to good yields. |
Expert Commentary: For the synthesis of alkynylated aromatic esters, MIMB is an excellent substrate. The Sonogashira reaction's mechanism is less sterically demanding, allowing the palladium catalyst to access the C-I bond more readily than in a Suzuki coupling. Copper-free Sonogashira protocols are also highly effective and can be advantageous for substrates that are sensitive to copper salts.[17]
Experimental Protocol: Sonogashira Coupling of this compound
-
Reagent Preparation: To a dry Schlenk flask under nitrogen is added this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagent Addition: Anhydrous, degassed triethylamine (Et₃N) is added as both the base and solvent, followed by the addition of phenylacetylene (1.1 equiv.) via syringe.
-
Reaction: The mixture is stirred at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove catalyst residues, and the filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over Na₂SO₄ and concentrated.
-
Isolation: The crude product is purified by flash column chromatography to afford the pure alkynylated product.
Section 5: Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[18][19] This reaction is highly dependent on the choice of a suitable phosphine ligand and a strong, non-nucleophilic base. It can be particularly sensitive to steric hindrance around the C-I bond.
Illustrative Performance Comparison
| Aryl Iodide | Key Structural Features | Expected Yield (%) | Expected Reaction Time (h) | Mechanistic Considerations |
| Iodobenzene | Baseline | High (85-95%) | 2-12 | Couples efficiently with a variety of amines using standard catalysts.[20] |
| 4-Iodotoluene | Para-EDG | High (90-97%) | 2-12 | Electron-donating groups are well-tolerated and can give excellent yields.[21][22] |
| 4-Iodoanisole | Strong Para-EDG | High (90-95%) | 2-12 | Couples efficiently.[21] |
| Methyl 4-iodobenzoate | Para-EWG | Moderate to Good (60-85%) | 4-18 | The EWG can be incompatible with the strong bases used, potentially leading to side reactions like ester hydrolysis.[20] |
| 2-Iodotoluene | Ortho-Steric Hindrance | Low to Moderate (40-75%) | 12-24 | Significant steric hindrance makes C-N coupling challenging, requiring specialized bulky ligands (e.g., XPhos, RuPhos) and higher temperatures. |
| MIMB | Ortho-Steric, Push-Pull Electronics | Moderate (50-80%) | 12-24 | This is the most challenging transformation for MIMB. The combination of the ortho-steric hindrance and the base-sensitive ester group requires careful optimization. A milder base like Cs₂CO₃ is preferred over NaOt-Bu to preserve the ester, and a highly active, sterically demanding ligand is essential.[20] |
Expert Commentary: When attempting a Buchwald-Hartwig amination with MIMB, the primary challenges are overcoming the steric hindrance from the ortho-methoxy group and preventing side reactions involving the ester functionality. The choice of ligand is paramount. Second and third-generation Buchwald ligands are designed specifically to facilitate coupling with sterically demanding substrates. Furthermore, the use of a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often necessary to avoid cleavage of the methyl ester, a common side reaction with stronger bases like sodium tert-butoxide.[20]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reagent Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (2 mol%), XPhos (4.5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Substrate Addition: this compound (1.0 equiv.) and aniline (1.2 equiv.) are added to the vial.
-
Solvent Addition: Anhydrous, degassed toluene is added.
-
Reaction: The vial is sealed and heated to 110 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through Celite.
-
Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography to isolate the desired N-aryl product.
Conclusion and Strategic Recommendations
This compound is a versatile, functionalized building block whose reactivity is a nuanced interplay of its electronic and steric properties.
-
High Reactivity (Sonogashira Coupling): It is an excellent substrate for Sonogashira couplings, where its activated C-I bond and the reaction's tolerance for steric hindrance lead to high yields under mild conditions.
-
Moderate Reactivity (Suzuki-Miyaura Coupling): Its performance in Suzuki reactions is solid but requires consideration of the ortho-steric hindrance. The use of modern, bulky phosphine ligands is recommended to achieve optimal results.
-
Challenging Reactivity (Buchwald-Hartwig Amination): This transformation is the most demanding due to the combination of steric hindrance and a base-sensitive functional group. Success requires careful selection of a highly active catalyst system and a milder base to prevent ester hydrolysis.
For synthetic chemists, the choice between a simple iodobenzene and a complex fragment like MIMB depends on strategic goals. While iodobenzene offers straightforward, rapid reactivity, MIMB provides a direct route to highly functionalized intermediates, potentially saving multiple steps in a longer synthetic sequence. Understanding the substrate-specific challenges outlined in this guide allows for the rational design of robust and efficient cross-coupling protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- 9. Page loading... [guidechem.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Methyl 5-iodo-2-methoxy-4-methylbenzoate and its Bromo-Analog in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity between two closely related yet distinct synthons: Methyl 5-iodo-2-methoxy-4-methylbenzoate and its analog, Methyl 5-bromo-2-methoxy-4-methylbenzoate .
Our analysis moves beyond simple statements of reactivity to explore the underlying chemical principles, offering field-proven insights and supporting experimental frameworks to guide your synthetic design.
The Theoretical Foundation: Why Halogen Choice Matters
The difference in reactivity between an aryl iodide and an aryl bromide is not trivial; it is rooted in the fundamental properties of the carbon-halogen bond. The choice between iodine and bromine directly impacts the kinetics and thermodynamics of the most crucial step in many cross-coupling catalytic cycles: oxidative addition.
Key Physicochemical Differences: C-I vs. C-Br Bonds
| Property | Aryl Carbon-Bromine (C-Br) | Aryl Carbon-Iodine (C-I) | Implication for Reactivity |
| Average Bond Dissociation Energy (BDE) | ~327-339 kJ/mol[1][2][3] | ~213-240 kJ/mol[1][2][3] | The C-I bond is significantly weaker and requires less energy to break, facilitating its cleavage during oxidative addition. |
| Bond Length | Shorter | Longer[4] | The longer C-I bond is inherently weaker and more easily accessed by the metal catalyst. |
| Polarizability | Less Polarizable | More Polarizable | The larger, more diffuse electron cloud of iodine can enhance its interaction with the soft palladium metal center. |
This data compellingly suggests that the C-I bond is more labile. In the context of palladium-catalyzed reactions, this translates to a lower activation energy for the oxidative addition step, which is frequently the rate-determining step of the overall catalytic cycle.[5][6][7] The general order of reactivity for aryl halides in this critical step is well-established: Ar-I > Ar-Br > Ar-Cl > Ar-F .[5][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Performance in Key Synthetic Transformations
The theoretical advantage of the iodo-analog manifests in tangible, practical differences in the laboratory. We will now compare the performance of this compound and its bromo-counterpart in three of the most ubiquitous cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, forming a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis. Here, the reactivity gap between our two substrates is pronounced.
-
This compound (The Sprinter): Its high reactivity allows for coupling under significantly milder conditions. Reactions can often be run at or slightly above room temperature, and standard, less-activated catalyst systems like Pd(PPh₃)₄ are frequently sufficient.[9][10] This is particularly advantageous when working with thermally sensitive substrates.
-
Methyl 5-bromo-2-methoxy-4-methylbenzoate (The Workhorse): While robust, this substrate typically requires more energetic conditions to overcome the higher activation barrier for oxidative addition.[11] This necessitates higher reaction temperatures (often 80-110 °C) and the use of more sophisticated, electron-rich, and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the formation of the active catalytic species and facilitate the oxidative addition step.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | Methyl 5-iodo-... | Methyl 5-bromo-... | Rationale |
| Typical Temperature | 25 - 70 °C | 80 - 110 °C | Lower BDE of C-I bond allows for lower activation energy. |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ + Bulky Ligand | Bromo-analog requires a more active catalyst to facilitate oxidative addition. |
| Typical Reaction Time | 1 - 6 hours | 4 - 24 hours | Faster kinetics of the rate-determining step for the iodo-analog. |
| Typical Yield | Good to Excellent | Good to Excellent | High yields are achievable with both, but conditions must be optimized for the bromo-analog. |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture with vigorous stirring. For This compound , heat to 70 °C. For Methyl 5-bromo-2-methoxy-4-methylbenzoate , heat to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
For the formation of a C-C bond between an aryl halide and a terminal alkyne, the Sonogashira coupling is the premier method. The reactivity difference is again a key consideration.
-
This compound: This is the ideal substrate for Sonogashira couplings. Its high reactivity enables reactions to proceed smoothly at room temperature, often in the presence of a copper(I) co-catalyst.[12][13] The mild conditions are highly compatible with a wide range of functional groups. Copper-free variants are also highly effective with this substrate.[14][15][16]
-
Methyl 5-bromo-2-methoxy-4-methylbenzoate: Coupling this substrate requires more forcing conditions. Elevated temperatures are almost always necessary, and the efficiency can be more sensitive to the choice of ligand, base, and solvent.[12][14]
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Parameter | Methyl 5-iodo-... | Methyl 5-bromo-... | Rationale |
| Typical Temperature | 25 °C (Room Temp) | 60 - 100 °C | The high reactivity of the C-I bond enables room temperature transformation. |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI | Both often use the same catalyst system, but the conditions are harsher for the bromo-analog. |
| Base | Amine Base (e.g., Et₃N, DIPEA) | Amine Base (e.g., Et₃N, DIPEA) | The base serves to deprotonate the alkyne and neutralize the HX byproduct. |
| Side Reactions | Glaser homocoupling of alkyne | Glaser homocoupling of alkyne | A potential side reaction for both, minimized by using an inert atmosphere. |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add a degassed solvent such as THF or DMF (5 mL), followed by an amine base (e.g., triethylamine, 3.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture. For This compound , stir at room temperature. For Methyl 5-bromo-2-methoxy-4-methylbenzoate , heat to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The synthesis of aryl amines via Buchwald-Hartwig amination presents a more nuanced comparison. While the fundamental reactivity order (I > Br) for oxidative addition holds, secondary effects related to the halide leaving group can influence the overall efficiency of the catalytic cycle.
-
This compound: The C-I bond undergoes oxidative addition with ease. However, a potential drawback exists: the generated iodide anion can be a catalyst inhibitor. Iodide can coordinate strongly to the palladium center, forming stable off-cycle Pd(II)-iodide complexes that slow down or halt catalytic turnover.[17][18] This can sometimes lead to lower yields or the need for specialized conditions to mitigate this effect.
-
Methyl 5-bromo-2-methoxy-4-methylbenzoate: This substrate is often considered the "sweet spot" for Buchwald-Hartwig aminations.[19] It is sufficiently reactive to undergo oxidative addition under reasonable conditions (with modern ligands), but the resulting bromide anion is less likely to act as a potent catalyst inhibitor compared to iodide. This often leads to more reliable and high-yielding transformations.
Comparative Data: Buchwald-Hartwig Amination with Morpholine
| Parameter | Methyl 5-iodo-... | Methyl 5-bromo-... | Rationale |
| Oxidative Addition Rate | Very Fast | Fast | C-I bond is weaker and cleaves more readily. |
| Potential for Inhibition | Moderate to High[17] | Low | Iodide anion can form stable, off-cycle palladium complexes. |
| Catalyst System | Pd₂(dba)₃ + Bulky Ligand | Pd₂(dba)₃ + Bulky Ligand | Both require advanced, sterically hindered ligands for efficient C-N reductive elimination. |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) | Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) | A strong base is required to deprotonate the amine. |
| Overall Reliability | Good, but can be substrate-dependent | Very Good to Excellent | Bromo-analog is often more robust due to lower potential for catalyst inhibition. |
Summary and Strategic Recommendations
The choice between this compound and its bromo-analog is a strategic one, balancing reactivity, cost, and reaction robustness.
| Feature | This compound | Methyl 5-bromo-2-methoxy-4-methylbenzoate |
| Overall Reactivity | Higher | Lower |
| Reaction Conditions | Milder (Lower Temp, Simpler Catalysts) | More Forcing (Higher Temp, Advanced Ligands) |
| Ideal Use Case | Rapid synthesis, thermally sensitive substrates, mild conditions required. | General purpose, cost-sensitive projects, robust and reliable transformations. |
| Primary Advantage | Speed and mildness of reaction. | Lower cost, reliability, less prone to halide inhibition in amination. |
| Primary Disadvantage | Higher cost, potential for iodide inhibition in C-N couplings. | Slower reaction rates, requires more specialized (and often expensive) ligands. |
-
Choose this compound when:
-
Your downstream substrates or other functional groups are sensitive to heat.
-
Reaction speed is a priority.
-
You are performing a Sonogashira coupling and desire room-temperature conditions.
-
You are performing a selective coupling on a molecule that also contains a bromo or chloro substituent.
-
-
Choose Methyl 5-bromo-2-methoxy-4-methylbenzoate when:
-
Cost is a significant driver for your project.
-
You are performing a Buchwald-Hartwig amination and seek maximum reliability.
-
Your synthetic route can tolerate higher temperatures and you have access to a modern ligand toolkit.
-
Ultimately, both molecules are powerful tools in the synthetic chemist's arsenal. Understanding their distinct reactivity profiles, grounded in the principles of bond energies and catalytic mechanisms, empowers you to make informed, strategic decisions that enhance the success and efficiency of your research and development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.rug.nl [research.rug.nl]
A Comparative Guide to Mass Spectrometric Characterization of Reaction Products from Methyl 5-iodo-2-methoxy-4-methylbenzoate
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of reaction products derived from Methyl 5-iodo-2-methoxy-4-methylbenzoate. Designed for researchers, chemists, and drug development professionals, this document delves into the practical application and theoretical underpinnings of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights to guide your analytical strategy.
Introduction: The Analytical Imperative
This compound (MW: 306.11 g/mol ) is a highly functionalized aromatic compound, often serving as a critical intermediate in the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1] The regiochemistry of its substituents—an iodine atom, a methoxy group, a methyl group, and a methyl ester—presents multiple potential sites for chemical transformation. Consequently, the rigorous characterization of its reaction products is paramount to ensure reaction success, identify byproducts, and meet stringent purity requirements for downstream applications.[2][3]
Mass spectrometry stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and structural information. However, the choice between different MS hyphenated techniques is not trivial. This guide will explore the causality behind selecting the optimal analytical workflow, comparing the utility of GC-MS and LC-MS for identifying and differentiating potential reaction products.
Section 1: Potential Reaction Pathways and Products
Before delving into the analytical methodologies, it is crucial to anticipate the potential chemical transformations the parent compound may undergo. These reactions can include, but are not limited to, deiodination, demethylation, and ester hydrolysis. Each transformation yields a product with a distinct molecular weight, providing a primary basis for mass spectrometric identification.
| Product Name | Reaction Type | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Parent Compound | - | C₁₀H₁₁IO₃ | 306.11 | |
| Methyl 2-methoxy-4-methylbenzoate | Deiodination | C₁₀H₁₂O₃ | 196.20 | |
| Methyl 5-iodo-2-hydroxy-4-methylbenzoate | O-Demethylation | C₉H₉IO₃ | 292.08 | |
| 5-Iodo-2-methoxy-4-methylbenzoic acid | Ester Hydrolysis | C₉H₉IO₃ | 292.08 | |
| 2-Methoxy-4-methylbenzoic acid | Deiodination & Hydrolysis | C₉H₁₀O₃ | 182.17 |
Note: Structures are representational. The identical molecular weight of the O-demethylation and ester hydrolysis products underscores the need for fragmentation analysis to confirm structural identity.
Section 2: Strategic Selection of the Mass Spectrometry Platform
The choice between GC-MS and LC-MS is dictated by the physicochemical properties of the expected analytes, primarily their volatility and thermal stability. The following decision workflow provides a logical pathway for selecting the most appropriate technique.
Caption: Decision workflow for selecting an MS technique.
Section 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Its primary advantage lies in the high chromatographic resolution offered by capillary GC columns and the extensive fragmentation produced by Electron Ionization (EI), which creates reproducible, library-searchable mass spectra.[4][5]
Expertise & Experience: The Rationale for GC-MS
For the parent compound and its deiodinated or non-acidic analogues, GC-MS is an excellent choice. The 70 eV EI source provides sufficient energy to create a rich fragmentation pattern, which acts as a structural fingerprint.[6][7] The presence of iodine (a monoisotopic element at m/z 127) creates a characteristic and easily identifiable mass defect in the spectrum.[8] Aromatic compounds like these typically produce a prominent molecular ion due to the stability of the benzene ring, simplifying molecular weight determination.[8]
Predicted Fragmentation Pathways (Electron Ionization)
The fragmentation of the parent molecule is predictable based on established chemical principles. Key fissions are expected at the bonds alpha to the aromatic ring and at the ester functional group.
References
- 1. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. readchemistry.com [readchemistry.com]
- 8. whitman.edu [whitman.edu]
A Comparative Guide to Verifying the Structure of Methyl 5-iodo-2-methoxy-4-methylbenzoate and Its Derivatives
This guide provides an in-depth, objective comparison of the primary analytical techniques used to verify the molecular structure of complex organic compounds, using "Methyl 5-iodo-2-methoxy-4-methylbenzoate" as a central example. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation.
Introduction: The Imperative of Unambiguous Structural Verification
In the synthesis of novel chemical entities, particularly within pharmaceutical and materials science, absolute certainty of a molecule's structure is paramount. An incorrect isomer or a misplaced substituent can drastically alter a compound's biological activity, toxicity, and physical properties. Substituted benzene derivatives, such as the polysubstituted this compound, present a significant analytical challenge. The precise arrangement of substituents on the aromatic ring must be confirmed, as numerous isomers are often synthetically plausible.
This guide details a multi-pronged analytical strategy, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. By integrating data from these orthogonal techniques, researchers can build an unassailable case for a compound's structure, ensuring the integrity and reproducibility of their work.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.[1] It operates on the principle that atomic nuclei with a magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.[1] These frequencies, or chemical shifts, are highly sensitive to the local electronic environment, revealing the connectivity and functional groups within the molecule.
Expertise in Action: Why NMR is the First Step
We begin with NMR because it provides the most comprehensive initial picture of the molecular structure. While MS can give us the molecular weight, it doesn't definitively distinguish between isomers.[2] NMR, through chemical shifts, coupling constants, and integration, allows us to piece together the molecular puzzle atom-by-atom. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming the 1,2,4,5-substitution pattern on the benzene ring.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified sample for ¹H NMR or 20-50 mg for ¹³C NMR.[3]
-
Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean, 5 mm NMR tube.
-
If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).
-
-
Data Acquisition :
-
Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex spectra).
-
For ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds to ensure accurate integration.[4]
-
For ¹³C NMR : Acquire a proton-decoupled spectrum to simplify the signals to singlets. A longer relaxation delay (2-5 seconds) and a greater number of scans are necessary due to the low natural abundance of the ¹³C isotope.[4]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0.00 ppm).[4]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Data Interpretation: Decoding the Spectrum
The true power of NMR lies in interpreting the resulting spectra. For our target molecule, we can predict a distinct pattern.
¹H NMR Predictions:
-
Aromatic Protons : The key to confirming the substitution pattern lies here. With substituents at positions 1, 2, 4, and 5, the two remaining protons at C3 and C6 are isolated from each other. Therefore, they should appear as two distinct singlets . This is a critical diagnostic feature that rules out other isomeric possibilities which would show more complex splitting patterns (e.g., doublets, triplets).[5]
-
Methoxy Protons (-OCH₃) : A singlet integrating to 3 protons, typically in the 3.8-4.0 ppm range.
-
Ester Methyl Protons (-COOCH₃) : A singlet integrating to 3 protons, also typically around 3.9 ppm.[6]
-
Ring Methyl Protons (-CH₃) : A singlet integrating to 3 protons, expected further upfield, around 2.4 ppm.[6]
¹³C NMR Predictions:
-
Carbonyl Carbon : The ester carbonyl carbon will appear significantly downfield, typically in the 165-170 ppm range.[7]
-
Aromatic Carbons : Six distinct signals are expected. The carbon bearing the iodine atom (C5) will be shifted upfield due to the heavy atom effect, while the carbons attached to oxygen (C2) will be shifted downfield.
-
Methyl Carbons : Three distinct signals for the methoxy, ester methyl, and ring methyl carbons will be observed in the upfield region of the spectrum.
| Predicted NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Integration | | Aromatic H (C3-H) | ~7.5 | ~115-125 | Singlet, 1H | | Aromatic H (C6-H) | ~8.0 | ~135-145 | Singlet, 1H | | Methoxy (-OCH₃) | ~3.9 | ~55-60 | Singlet, 3H | | Ester Methyl (-COOCH₃) | ~3.9 | ~50-55 | Singlet, 3H | | Ring Methyl (-CH₃) | ~2.4 | ~20-25 | Singlet, 3H | | Carbonyl (C=O) | N/A | ~165-170 | N/A | | Aromatic C (Substituted) | N/A | ~90-160 | N/A |
Note: Predicted values are based on typical ranges for substituted benzoates and should be confirmed with experimental data.[6][7]
Chapter 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It provides two critical pieces of information for structural verification: the precise molecular weight of the compound and a fragmentation pattern that serves as a molecular fingerprint.
Expertise in Action: The Role of High-Resolution MS
For unambiguous formula determination, high-resolution mass spectrometry (HRMS) is essential. It can measure m/z to several decimal places, allowing for the calculation of an exact molecular formula and distinguishing it from other formulas with the same nominal mass. For our target compound, C₉H₉IO₃, HRMS can confirm this exact composition, lending significant weight to the proposed structure.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for analyzing volatile, thermally stable compounds like methyl benzoates.[9]
-
Sample Preparation : Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation : Inject a small volume (e.g., 1 µL) into the GC system. The sample is vaporized and separated from impurities on a capillary column.
-
Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method that creates a molecular ion (M⁺˙) and induces fragmentation.[10]
-
Mass Analysis : The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation: The Molecular Ion and Its Fragments
-
The Molecular Ion (M⁺˙) : The peak with the highest m/z value generally corresponds to the intact molecule with one electron removed. For this compound (C₉H₉IO₃), the expected monoisotopic mass is approximately 291.96 g/mol . The observation of this peak is the first confirmation of the compound's identity.
-
Isotopic Peaks : A key point of expertise involves understanding isotopic patterns. Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, it will not produce a characteristic M+2 peak.[11] The presence of carbon, however, will result in a small (M+1) peak due to the natural abundance of ¹³C.
-
Fragmentation Pattern : The molecular ion is often unstable and breaks apart into smaller, characteristic fragments.[10] For a methyl benzoate derivative, common fragmentation pathways include the loss of the methoxy radical (•OCH₃, a loss of 31 mass units) or the entire methoxycarbonyl group (•COOCH₃, a loss of 59 mass units).[12] Analyzing these fragments helps to confirm the presence of the ester functional group.
Chapter 3: X-Ray Crystallography - The Definitive 3D Structure
When absolute, incontrovertible proof of structure is required, single-crystal X-ray crystallography is the gold standard.[13] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the electrons in the crystal.[14]
Expertise in Action: When is Crystallography Necessary?
While NMR and MS can provide a very strong case for a given structure, they infer connectivity rather than directly observing it. X-ray crystallography provides a direct, visual confirmation. It is particularly crucial when:
-
NMR data is ambiguous or second-order effects complicate interpretation.
-
The synthesis could plausibly yield isomers that are difficult to distinguish spectroscopically.
-
The absolute configuration of a chiral center needs to be determined (though our example molecule is achiral, many of its derivatives may not be).[15]
The crystal structure for the closely related "Methyl 5-iodo-2-methoxybenzoate" has been reported, demonstrating the feasibility of this technique for this class of compounds.[16][17] The analysis confirmed a near-planar molecule, providing definitive proof of the substituent positions.[16]
Experimental Protocol: From Solution to Structure
-
Crystal Growth : This is often the most challenging step. A high-purity sample is dissolved in a suitable solvent system. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common methods used to grow single crystals of sufficient size and quality (typically >0.1 mm).[18]
-
Data Collection : A suitable crystal is mounted on a diffractometer. It is then rotated in a high-intensity X-ray beam (often from a Cu or Mo source), and the resulting diffraction patterns are recorded on a detector.[13]
-
Structure Solution and Refinement : The diffraction data is processed to generate an electron density map of the unit cell. Atoms are fitted into the electron density, and the model is refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[19]
Data Interpretation: The Final Word
The output of a successful X-ray crystallography experiment is a definitive structural model. It confirms not only the connectivity but also the conformation of the molecule in the solid state. This method leaves no ambiguity about the placement of the iodo, methoxy, methyl, and methyl benzoate groups on the aromatic ring, providing the ultimate validation of the proposed structure.
Chapter 4: A Comparative Analysis and Integrated Workflow
No single technique provides all the answers. A robust structural verification strategy relies on the synergy between NMR, MS, and X-ray crystallography.
| Comparison of Analytical Techniques for Structural Verification | | :--- | :--- | :--- | :--- | | Parameter | NMR Spectroscopy | Mass Spectrometry | X-Ray Crystallography | | Information Provided | Atomic connectivity, chemical environment, 2D/3D solution structure.[20] | Molecular weight, elemental formula (HRMS), structural fragments.[21] | Unambiguous 3D solid-state structure, absolute configuration.[14] | | Sample Requirement | 5-50 mg, high purity, soluble. | Micrograms to nanograms, must be ionizable. | High-purity single crystal (>0.1 mm). | | State of Sample | Solution | Gas/Solution/Solid | Crystalline Solid | | Destructive? | No | Yes (typically) | No (crystal is recovered) | | Key Strength | Detailed connectivity map. | High sensitivity and exact mass determination. | Absolute, definitive structural proof. | | Key Limitation | Can be complex to interpret; lower sensitivity than MS.[21] | Doesn't easily distinguish isomers; fragmentation can be complex.[2] | Crystal growth can be a major bottleneck. |
An Integrated, Self-Validating Workflow
A scientifically rigorous approach to structural verification follows a logical progression, where each step validates the last.
Conclusion
The structural verification of a novel compound like "this compound" is a multi-step, evidence-based process. It begins with Mass Spectrometry to confirm the molecular weight and elemental formula, followed by the cornerstone technique of NMR Spectroscopy to meticulously map the atomic connectivity and confirm the correct isomeric structure. For cases requiring absolute certainty, or where other methods prove inconclusive, X-ray Crystallography provides the final, definitive proof. By employing this integrated and self-validating workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for future work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
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- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methyl 5-iodo-2-meth-oxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digital.csic.es [digital.csic.es]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
A Comparative Guide to the Synthetic Utility of Methyl 5-iodo-2-methoxy-4-methylbenzoate and Its Analogs
This guide provides an in-depth technical comparison of Methyl 5-iodo-2-methoxy-4-methylbenzoate and its structural analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthetic versatility of this polysubstituted aromatic scaffold, supported by experimental data and detailed protocols for key transformations. We will explore the causality behind experimental choices, offering field-proven insights into leveraging these building blocks for the synthesis of complex molecules.
Introduction: The Strategic Value of Polysubstituted Arenes
Polysubstituted aromatic rings are foundational structural cores in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The ability to selectively and efficiently construct these motifs is a cornerstone of modern organic synthesis.[2][3][4] Among the diverse building blocks available, halogenated aromatic compounds, particularly aryl iodides, serve as exceptionally versatile precursors for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[5][6][7]
This compound (CAS No. 914225-32-4) is a prime example of such a strategic intermediate.[8][9] Its structure incorporates several key features:
-
A Reactive C-I Bond: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) in the crucial oxidative addition step of palladium-catalyzed coupling reactions, allowing for milder reaction conditions and broader substrate scope.[5]
-
Defined Regiochemistry: The substituents are fixed, providing a scaffold for building complexity without generating isomeric mixtures.
-
Orthogonal Functionality: The methyl ester can be hydrolyzed or transformed, while the methoxy and methyl groups influence the electronic properties of the ring.
This guide will compare the synthetic performance of the parent iodo-compound against its bromo- and chloro-analogs in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
References
- 1. Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]
- 4. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. calibrechem.com [calibrechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cenmed.com [cenmed.com]
- 9. This compound | 914225-32-4 [chemicalbook.com]
A Comparative Guide to High-Purity Methyl 5-iodo-2-methoxy-4-methylbenzoate for Pharmaceutical Standards
In the intricate landscape of pharmaceutical development, the quality of starting materials and intermediates dictates the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of high-purity Methyl 5-iodo-2-methoxy-4-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds. We will explore its quality attributes in contrast to a common alternative, "Alternative B," which represents a similar intermediate synthesized via a different route that may introduce a distinct impurity profile.
This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into establishing and verifying the quality of this critical pharmaceutical intermediate.
The Imperative of Purity in Pharmaceutical Intermediates
Pharmaceutical intermediates are the foundational components of APIs.[1] The presence of impurities, even in trace amounts, can have a cascading effect on the final drug product's safety, efficacy, and stability.[2] Regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the control of impurities in both drug substances and drug products.[3] Therefore, a robust understanding and rigorous control of the purity of intermediates like this compound are not merely procedural hurdles but fundamental pillars of drug development.[1]
Comparative Analysis: High-Purity this compound vs. Alternative B
For the purpose of this guide, we will compare two sources of iodinated methylbenzoate intermediates:
-
High-Purity this compound (This Product): Synthesized and purified using an optimized process designed to minimize impurities.
-
Alternative B: A hypothetical, yet plausible, alternative representing a version of the same intermediate that may be sourced from a different supplier or synthesized using a less controlled method.
The following sections will detail the experimental protocols and present comparative data for key quality attributes.
Visualizing the Quality Control Workflow
The following diagram illustrates the comprehensive workflow for the quality assessment of this compound.
References
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
A Mechanistic and Performance Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-iodo-2-methoxy-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is a fundamental pursuit. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, enabling the construction of complex molecular architectures with high efficiency and selectivity. This guide provides an in-depth analysis of the mechanistic nuances and comparative performance of reactions involving Methyl 5-iodo-2-methoxy-4-methylbenzoate , a versatile and reactive building block.
This document will delve into the mechanistic underpinnings of key cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—as they apply to this substituted aryl iodide. By juxtaposing its reactivity with its bromo- and chloro-analogues, we aim to provide a clear, data-driven comparison to inform your synthetic strategy. Detailed experimental protocols and an exploration of alternative synthetic pathways will further equip you with the practical knowledge to optimize your reaction conditions and achieve your synthetic goals.
The Strategic Advantage of the Iodo-Substituent
The choice of the halogen in an aryl halide substrate is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The general trend in reactivity follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This weaker carbon-iodine bond in "this compound" facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions, leading to faster reaction rates and often milder reaction conditions compared to its bromo and chloro counterparts.
Comparative Performance in Key Cross-Coupling Reactions
The enhanced reactivity of aryl iodides like this compound is a cornerstone of their utility in synthetic chemistry. The following tables summarize the expected relative performance of this substrate and its analogues in key cross-coupling reactions, based on established principles and available data for similar substrates.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The oxidative addition of the aryl halide is often the rate-determining step.
| Substrate | Relative Reaction Rate | Typical Reaction Time | Expected Yield (%) | Notes |
| This compound | Very High | 1 - 6 hours | > 90% | Often proceeds at lower temperatures. |
| Methyl 5-bromo-2-methoxy-4-methylbenzoate | High | 6 - 24 hours | 70 - 90% | Generally requires higher temperatures and/or more active catalysts. |
| Methyl 5-chloro-2-methoxy-4-methylbenzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions. |
Table 2: Mizoroki-Heck Reaction
The Heck reaction couples aryl halides with alkenes. The nature of the halide significantly impacts the reaction kinetics.
| Substrate | Relative Reaction Rate | Typical Reaction Time | Expected Yield (%) | Notes |
| This compound | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings. |
| Methyl 5-bromo-2-methoxy-4-methylbenzoate | High | 4 - 12 hours | 80 - 95% | A common and effective substrate for the Heck reaction. |
| Methyl 5-chloro-2-methoxy-4-methylbenzoate | Low | > 24 hours | < 50% | Often requires high temperatures and specialized catalysts. |
Table 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds. The reactivity of the halide follows the general trend I > OTf > Br >> Cl.[1]
| Substrate | Relative Reaction Rate | Typical Reaction Time | Expected Yield (%) | Notes |
| This compound | Very High | 1 - 8 hours | > 90% | Efficient coupling with a wide range of terminal alkynes. |
| Methyl 5-bromo-2-methoxy-4-methylbenzoate | High | 8 - 24 hours | 70 - 90% | Generally requires higher temperatures or more active catalysts. |
| Methyl 5-chloro-2-methoxy-4-methylbenzoate | Very Low | > 48 hours | < 40% | Not a preferred substrate for Sonogashira coupling. |
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with sterically hindered or electron-rich substrates.
| Substrate | Relative Reaction Rate | Typical Reaction Time | Expected Yield (%) | Notes |
| This compound | High | 4 - 18 hours | 80 - 95% | Efficient with a variety of primary and secondary amines using appropriate ligands. |
| Methyl 5-bromo-2-methoxy-4-methylbenzoate | Moderate | 12 - 36 hours | 60 - 85% | May require more forcing conditions and specialized ligand systems. |
| Methyl 5-chloro-2-methoxy-4-methylbenzoate | Low | > 36 hours | < 50% | Challenging substrate requiring highly active catalyst systems. |
Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions
Understanding the catalytic cycles of these reactions is paramount for troubleshooting and optimization. While the specific kinetics for "this compound" are not extensively reported, the general mechanisms for aryl iodides provide a solid framework.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
The reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting Pd(II) species undergoes ligand exchange with the base, followed by transmetalation with the organoboron reagent. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The weaker C-I bond in "this compound" accelerates the initial oxidative addition step.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene.
Following oxidative addition of the aryl iodide, the alkene coordinates to the palladium center. Migratory insertion of the alkene into the Pd-Ar bond forms a σ-alkyl palladium complex. Subsequent β-hydride elimination yields the coupled product and a hydrido-palladium species, which is then reductively eliminated by the base to regenerate the active Pd(0) catalyst.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2]
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide intermediate. This intermediate is generated in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the diorganopalladium(II) complex yields the final product and regenerates the Pd(0) catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the coordinated amine to form a palladium amido complex. Finally, reductive elimination from this complex forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the reductive elimination of sterically hindered or electron-rich anilines.[3]
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for reactions with "this compound". Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Protocol 1: Synthesis of this compound
This protocol is adapted from the method described by Wang et al. (2009).[4]
Workflow Diagram:
Step-by-Step Procedure:
-
To a solution of methyl 2-methoxy-4-methylbenzoate in acetic acid, add iodine and periodic acid.
-
Heat the reaction mixture to 80 °C and stir for 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and add a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of "this compound".[5]
Step-by-Step Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of "this compound".[6]
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald-type ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) to a dry Schlenk tube.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the desired amine (1.1-1.5 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Partition the filtrate between the organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative Synthetic Strategies
While palladium-catalyzed cross-coupling of "this compound" is a powerful strategy, alternative methods for the synthesis of the resulting product classes exist. For example, the synthesis of biaryl compounds can also be achieved through Ullmann-type couplings, which utilize more abundant and less expensive copper catalysts. For the synthesis of N-aryl amines, classical methods like nucleophilic aromatic substitution can be effective for highly activated aromatic systems, and the Ullmann condensation offers a palladium-free alternative.[7] The choice of synthetic route will ultimately depend on factors such as substrate scope, functional group tolerance, cost, and scalability.
Conclusion
"this compound" stands out as a highly reactive and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, a direct consequence of the weaker carbon-iodine bond, often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its bromo and chloro counterparts. This guide has provided a comparative overview of its performance in Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions, alongside mechanistic insights and practical experimental protocols. By understanding the principles outlined herein, researchers can leverage the unique advantages of this iodo-substituted building block to efficiently construct complex molecular targets in their drug discovery and development endeavors.
References
A Senior Application Scientist's Guide to the Efficacy of Methyl 5-iodo-2-methoxy-4-methylbenzoate and Its Analogs in Modern Cross-Coupling Chemistry
For the discerning researcher in drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available intermediates, halogenated aromatic compounds remain indispensable for the construction of complex molecular architectures via cross-coupling reactions. This guide provides an in-depth comparative analysis of Methyl 5-iodo-2-methoxy-4-methylbenzoate , a versatile substituted aryl iodide, and its bromo- and chloro-analogs. We will delve into the mechanistic nuances that govern their reactivity, present supporting experimental data from analogous systems, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of the Iodo-Substituent in Cross-Coupling Reactions
The efficacy of an aryl halide in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend primarily governed by the bond dissociation energies. The weaker C-I bond facilitates the crucial oxidative addition step to the palladium(0) catalyst, often allowing for milder reaction conditions and lower catalyst loadings.[1]
However, the role of the halide extends beyond this initial activation. The halide anion generated during the catalytic cycle can influence the stability of palladium intermediates. While iodide's lower electronegativity promotes faster oxidative addition, the resulting iodide anions can sometimes form stable, less reactive palladium-iodide complexes, which in some cases can temper the overall reaction rate compared to bromides, especially at lower temperatures.[2][3] This guide will explore these subtleties, providing a comprehensive understanding of when to deploy the iodo-intermediate for maximum advantage.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[4][5] The choice of the aryl halide can significantly impact the reaction's efficiency.
General Reactivity Trends and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, commences with the oxidative addition of the aryl halide to the Pd(0) catalyst. The higher reactivity of aryl iodides in this step is a significant kinetic advantage.
Experimental Data: A Comparative Look at Aryl Halide Reactivity
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodo-5-methylbenzoic acid | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 4-24 | Good to Excellent | [6] |
| Aryl Iodide (general) | Arylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O/ACN | 37 | 28 | 86-94 | [7] |
| Aryl Bromide (general) | Arylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | 100 | 12-24 | Good | [8] |
| Aryl Chloride (general) | Arylboronic acid | Pd₂(dba)₃ / Buchwald Ligand | Cs₂CO₃ | Toluene | 100-120 | 12-24 | Moderate to Good | [9] |
Note: The data presented is for analogous systems and serves to illustrate general trends. Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide
This generalized protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific coupling partners is recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal transformation for the synthesis of arylamines, which are ubiquitous in pharmaceuticals and organic materials.[10][11] Similar to the Suzuki-Miyaura reaction, the choice of aryl halide is a key determinant of reaction efficiency.
Mechanistic Insights and Halide Effects
The catalytic cycle for the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl halide to a Pd(0) complex. The enhanced reactivity of aryl iodides in this step is generally advantageous.
Experimental Data: Aryl Halide Reactivity in C-N Bond Formation
The following table presents representative data for the Buchwald-Hartwig amination of various aryl halides, providing a basis for comparison.
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodo-5-methylbenzoic acid | Various Amines | Pd Precatalyst / Ligand | Base | Toluene or Dioxane | 80-110 | 4-24 | Good to Excellent | [12] |
| 4-Iodo-3-methyl-1H-indazole | Various Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 80-110 | 4-24 | Good | [13] |
| Aryl Bromide (general) | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 2-12 | High | [11] |
| Aryl Chloride (general) | Primary/Secondary Amines | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | t-Amyl alcohol | 100-110 | 12-24 | High | [10] |
Note: This data is derived from analogous systems and illustrates general reactivity patterns. Specific outcomes will depend on the exact substrates and conditions employed.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Iodide
This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound to the tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
The selection of an aryl halide intermediate is a strategic decision that can significantly influence the outcome of a synthetic route. This compound offers a distinct advantage in many cross-coupling reactions due to the inherent reactivity of the C-I bond, often enabling milder reaction conditions and broader substrate scope.
-
For Suzuki-Miyaura couplings , the iodo-intermediate is generally the preferred choice for achieving high yields under relatively mild conditions.
-
In Buchwald-Hartwig aminations , the iodo-substituent also facilitates the reaction, although modern ligand development has made the use of bromides and even chlorides highly efficient.
While the bromo- and chloro-analogs of this compound may be more cost-effective, the potential for higher yields, faster reaction times, and milder conditions with the iodo-intermediate can often offset the initial cost, particularly in complex, multi-step syntheses where overall efficiency is paramount. This guide has provided the foundational knowledge and practical protocols to empower researchers to harness the full potential of these valuable intermediates in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Green Chemistry Approaches for the Synthesis of Methyl 5-iodo-2-methoxy-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated organic molecules is a cornerstone of modern pharmaceutical and materials science. Among these, aryl iodides such as Methyl 5-iodo-2-methoxy-4-methylbenzoate serve as versatile intermediates in the construction of complex molecular architectures, primarily through their participation in cross-coupling reactions. However, the classical methods for their synthesis often rely on harsh reagents and generate significant chemical waste, prompting the development of more sustainable "green" approaches. This guide provides an in-depth comparison of a traditional iodination method with a modern, greener alternative, supported by experimental data and mechanistic insights.
The Shift Towards Greener Iodination Strategies
Traditional approaches to the iodination of aromatic compounds frequently involve the use of molecular iodine in the presence of strong oxidizing agents like nitric or sulfuric acid, or heavy metal salts such as mercuric oxide.[1][2][3] These methods, while effective, are fraught with environmental and safety concerns, including the use of corrosive and toxic reagents and the generation of substantial waste streams.
In contrast, green chemistry principles advocate for the use of less hazardous reagents, renewable feedstocks, and processes that maximize atom economy while minimizing waste.[4] For aromatic iodination, this has led to the exploration of milder iodinating agents and more environmentally benign catalytic systems.
Comparative Analysis: Traditional vs. Green Synthesis
Here, we compare a representative traditional iodination method with a greener approach utilizing N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA) for the synthesis of this compound from Methyl 2-methoxy-4-methylbenzoate.[5][6]
Reaction Pathways
Caption: Comparison of traditional and green iodination pathways.
Quantitative Comparison of Synthetic Routes
| Parameter | Traditional Method (Iodine/Oxidizing Acid) | Green Method (NIS/Catalytic TFA) |
| Iodinating Agent | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Activating Agent | Strong Oxidizing Acid (e.g., HNO₃/H₂SO₄) | Catalytic Trifluoroacetic Acid (TFA) |
| Solvent | Acetic Acid or Dichloromethane | Acetonitrile or Dichloromethane |
| Temperature | Often elevated temperatures required | Room Temperature |
| Reaction Time | Several hours | Minutes to a few hours[5] |
| Yield | Variable, often moderate | Excellent, typically >90%[5] |
| Byproducts | NOx, SOx, significant acid waste | Succinimide (recyclable), minimal acid waste |
| Atom Economy | Lower | Higher |
| E-Factor | Higher | Lower |
Experimental Protocols
Traditional Iodination Protocol (Illustrative)
This protocol is a representative example based on classical iodination methods.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-methoxy-4-methylbenzoate (1.80 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Reagent Addition: Add molecular iodine (2.54 g, 10 mmol) to the solution. Slowly add a mixture of concentrated nitric acid (2 mL) and concentrated sulfuric acid (1 mL) dropwise with stirring.
-
Reaction: Heat the mixture to 60-70°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Decolorize the solution with a saturated sodium thiosulfate solution. Filter the precipitated solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain this compound.
Green Iodination Protocol with NIS and Catalytic TFA
This protocol is adapted from the work of Castanet, Colobert, and Broutin.[5]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Methyl 2-methoxy-4-methylbenzoate (1.80 g, 10 mmol) in 20 mL of acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (2.25 g, 10 mmol) to the solution.
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (0.077 mL, 1 mmol, 0.1 eq.) dropwise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding 20 mL of a 10% aqueous solution of sodium thiosulfate.
-
Isolation: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Mechanistic Insights and Rationale for the Green Approach
The green iodination method's efficacy stems from the in situ generation of a highly reactive iodinating species. Trifluoroacetic acid, a strong acid, protonates the nitrogen atom of NIS, which significantly increases the electrophilicity of the iodine atom. This "super-electrophilic" iodine is then readily attacked by the electron-rich aromatic ring of the methoxybenzoate derivative.
Caption: Experimental workflow for the green iodination of Methyl 2-methoxy-4-methylbenzoate.
The choice of NIS and catalytic TFA is a prime example of a knowledge-based approach to green synthesis. NIS is a stable, easy-to-handle solid, making it a safer alternative to gaseous or liquid halogens. The use of a catalytic amount of TFA, a strong but volatile acid, minimizes acid waste and simplifies purification compared to methods requiring stoichiometric amounts of strong, non-volatile acids.
Green Chemistry Metrics: A Deeper Dive
To objectively compare the "greenness" of different synthetic routes, several metrics have been developed.
-
Atom Economy: Proposed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[7] An ideal reaction has a 100% atom economy. The traditional method suffers from poor atom economy due to the formation of numerous byproducts from the oxidizing agent. In contrast, the NIS/TFA method has a significantly higher atom economy as the main byproduct, succinimide, has a relatively low molecular weight.
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[1] A lower E-Factor indicates a greener process. The traditional method generates a large amount of acidic and inorganic waste, leading to a high E-Factor. The greener method produces significantly less waste, resulting in a much lower E-Factor.
Conclusion
The synthesis of this compound via the N-Iodosuccinimide and catalytic trifluoroacetic acid method offers significant advantages over traditional iodination techniques. It is a milder, more efficient, and more environmentally benign process that aligns with the core principles of green chemistry. By employing a safer iodinating agent, minimizing the use of acidic reagents to catalytic amounts, and operating at ambient temperature, this method provides a practical and sustainable route to a valuable synthetic intermediate. For researchers and drug development professionals, the adoption of such green methodologies is not only an ethical imperative but also a strategic advantage in developing cost-effective and environmentally responsible chemical processes.
References
- 1. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 5-iodo-2-methoxy-4-methylbenzoate
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 5-iodo-2-methoxy-4-methylbenzoate, grounding every recommendation in established safety principles and regulatory standards.
The structure of this guide is designed to follow the logical workflow of a researcher, from initial hazard assessment to the final handover of waste to environmental health and safety professionals.
Hazard Assessment and Compound Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a halogenated aromatic ester. Its proper disposal is dictated by its classification as a halogenated organic compound.
The causality for its specific handling requirements stems from the presence of iodine in its molecular structure. Halogenated compounds require specialized disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[1][2] Co-mingling this waste with non-halogenated streams can lead to improper treatment, environmental contamination, and significant regulatory penalties.[3]
Table 1: Compound Profile & Safety Requirements
| Property | Data | Source |
| Chemical Name | This compound | - |
| Linear Formula | IC₆H₂(CH₃)(OCH₃)CO₂CH₃ | |
| Physical Form | Solid | |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [4] |
| Storage Class | 11 - Combustible Solids | |
| Required PPE | Safety glasses with side-shields or goggles, chemically resistant gloves (e.g., Nitrile), lab coat. Use a respirator if dust is generated. | [4] |
Core Principles of Halogenated Waste Management
The entire disposal process is built on one critical principle: segregation . Halogenated organic wastes must always be collected in a separate waste stream from non-halogenated organic wastes.[1][5]
-
Why Segregate? The treatment technologies for these two streams are fundamentally different. Halogenated waste is typically destroyed via high-temperature incineration at specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen iodide) produced during combustion.[2][6] Non-halogenated solvents may be recycled or used as fuel. Mixing them contaminates the entire volume, forcing the more expensive and complex disposal route for all of it.
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Academic laboratories often operate under specific guidelines, such as Subpart K, which provides a framework for managing waste in a research setting.[3][10][11] Your institution's Environmental Health and Safety (EHS) office is responsible for implementing these regulations.[7][12]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the validated, step-by-step process for safely collecting and storing this compound waste.
Step 1: Preparation and Personal Protective Equipment (PPE)
-
Consult the SDS: Before beginning work, always review the most current Safety Data Sheet (SDS) for this compound and any other chemicals in use.
-
Work Area: Conduct all transfers of the chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and chemically resistant gloves. If there is a risk of generating dust from the solid material, an N95 respirator or equivalent is recommended.[4]
Step 2: Waste Collection and Segregation
-
Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Waste." These are often specifically colored or labeled to distinguish them from other waste streams like "Non-Halogenated Organics" or "Aqueous Waste."[5]
-
Solid Waste: Dispose of any unused or contaminated solid this compound directly into this container.
-
Contaminated Materials: Any disposable items grossly contaminated with the compound (e.g., weigh boats, pipette tips, absorbent paper from a spill) must also be placed in the halogenated waste container.
-
Glassware Rinsate: When cleaning glassware that contained the compound, rinse it with a small amount of a suitable organic solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the same designated container.[1] Do not pour this rinsate down the drain.
Step 3: Containerization and Labeling
-
Use Appropriate Containers: Ensure the waste container is made of a chemically compatible material (high-density polyethylene or glass is common) and is in good condition with a secure, leak-proof lid.[3][12] Never use food-grade containers.[13]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents.[1][12]
-
Content Declaration: As you add waste, update the label with the full chemical name ("this compound") and an estimated quantity. Meticulous tracking is a regulatory requirement.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Keep Containers Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[8][12][13] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Follow Institutional Protocols: Each research institution has a specific procedure for waste pickup.
-
Contact EHS: Once the waste container is full or has been in the lab for the maximum allowed time (e.g., six to twelve months depending on regulations), contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.[1][10][12] Do not attempt to remove or transport the waste from the laboratory yourself.
Emergency Procedures
Spill Response
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact EHS.
-
Containment: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.[4]
-
Collection: Carefully sweep or scoop the contaminated absorbent into your designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a straightforward process governed by the non-negotiable principle of segregation. By correctly identifying it as a halogenated organic compound, using designated and properly labeled containers, and adhering to your institution's EHS procedures, you ensure the safety of yourself, your colleagues, and the environment. This protocol serves as a self-validating system, where each step logically builds upon the last to create a chain of custody from the benchtop to final, compliant disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ehs.psu.edu [ehs.psu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. needle.tube [needle.tube]
- 10. justrite.com [justrite.com]
- 11. epa.gov [epa.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Methyl 5-iodo-2-methoxy-4-methylbenzoate
Comprehensive Safety & Handling Guide: Methyl 5-iodo-2-methoxy-4-methylbenzoate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with the in-depth technical and safety information necessary for its responsible use in a laboratory setting. The toxicological properties of this specific compound have not been exhaustively investigated; therefore, all handling procedures should be based on a cautious approach, treating it as a potentially hazardous substance.[1][2][3]
Hazard Assessment and Chemical Profile
This compound is a halogenated aromatic ester, a class of compounds that requires careful handling. While specific toxicity data is limited, information from structurally similar iodinated and methylated benzoates indicates a potential for irritation.[2][4][5] The primary hazards are associated with direct contact and inhalation.[4]
Table 1: Hazard Identification Summary
| Hazard Class | Description | Supporting Evidence |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation.[5] Avoid all personal contact.[4] | Based on data for analogous compounds like 2-Iodo-5-methylbenzoic acid and Methyl 4-iodo-2-methoxybenzoate.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Consistent hazard classification for similar substituted benzoates.[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] | Inhalation of dust or vapors should be avoided.[2][4] |
| Acute Toxicity | The toxicological properties have not been fully investigated.[1][2][6] | Due to the lack of comprehensive data, the compound should be handled with care to avoid ingestion, inhalation, and skin contact. |
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach to PPE is crucial.[7] The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2][8] | Essential for protecting eyes from splashes or airborne dust particles of the solid compound.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[9] Gloves must be inspected before use.[3] | Prevents direct skin contact.[9] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Dispose of contaminated gloves after use.[3][8] |
| Skin and Body Protection | A long-sleeved laboratory coat.[9] | Protects skin and personal clothing from contamination.[9] Contaminated clothing should be removed and laundered separately before reuse.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be needed for large quantities or if dust is generated.[2][9] | Minimizes the inhalation of dust or aerosols.[9] Engineering controls, such as a chemical fume hood, are the preferred method for exposure control.[1] |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict operational workflow is fundamental for safety. This procedure covers the lifecycle of the compound within the laboratory, from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. An efficient chemical fume hood is strongly recommended.[1][9]
-
Area Designation : Designate a specific area for handling this compound to prevent cross-contamination.
-
Gather Materials : Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible before starting work.
Step 2: Compound Handling
-
Avoid Dust Generation : As a solid, care should be taken to avoid generating dust during weighing and transfer.[4]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[4][9] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][3][9]
-
Container Management : Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][4][6]
Step 3: Decontamination and Waste Disposal
-
Work Surface : Clean and decontaminate the work surface thoroughly after each use.
-
Waste : Dispose of waste material, including contaminated consumables and empty containers, in accordance with local, state, and federal regulations for chemical waste.[1][2] Do not allow the product to enter drains or waterways.[1][4][10] Leave chemicals in their original containers and do not mix with other waste.[10]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response Plan
In the event of a spill, follow a structured response plan.
Caption: Workflow for Safe Handling of a Chemical Spill.
First Aid Measures
Table 3: First Aid Response for Exposure
| Exposure Route | Action |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with copious amounts of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3] |
Always show the Safety Data Sheet (SDS) to the attending medical professional.[10]
References
- 1. chemcia.com [chemcia.com]
- 2. fishersci.com [fishersci.com]
- 3. laddresearch.com [laddresearch.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. iogp.org [iogp.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
